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  • Product: 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride
  • CAS: 112433-51-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-1,1-dimethyl-ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a summary of the known physical properties of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (CAS RN: 112433-51-9). Due to a n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (CAS RN: 112433-51-9). Due to a notable lack of comprehensive experimental data in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics of novel amine hydrochloride salts. These methodologies are intended to serve as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities.

Core Physical Properties

A summary of the available physical and chemical properties for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is presented below. It is critical to note that much of the quantitative data originates from chemical supplier databases and has not been independently verified in peer-reviewed scientific literature.

PropertyValueSource
Chemical Formula C₄H₁₁ClFNGuidechem[1]
Molecular Weight 127.59 g/mol Guidechem[1]
CAS Number 112433-51-9Guidechem[1]
Appearance Colorless crystalline solidGuidechem[1]
Boiling Point 143.7°C at 760 mmHgGuidechem[1]
Flash Point 40.7°CGuidechem[1]
Calculated LogP 2.19550Guidechem[1]
Melting Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures for determining the melting point, solubility, and pKa of an amine hydrochloride salt, such as 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small quantity of the dry crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is utilized.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2°C per minute) starting from approximately 20°C below the estimated melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range constitutes the melting point.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in drug development, including formulation and biological testing.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dichloromethane, and ethyl acetate.

  • Procedure for Qualitative Assessment:

    • To a test tube containing 1 mL of the solvent, a small, pre-weighed amount of the compound (e.g., 1 mg) is added.

    • The mixture is vortexed or agitated vigorously for a set period (e.g., 1 minute).

    • Visual inspection is used to determine if the solid has dissolved completely. If it has, the compound is considered soluble at that concentration. If not, it is classified as sparingly soluble or insoluble.

  • Procedure for Quantitative Assessment (e.g., in Aqueous Media):

    • An excess amount of the compound is added to a known volume of water in a sealed container.

    • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a crucial parameter for predicting the ionization state of a compound at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated amine (BH+) and the free amine (B).

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the amine hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration:

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

    • After each addition of the titrant, the solution is stirred, and the pH is recorded once a stable reading is achieved.

  • Data Analysis:

    • A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

    • The equivalence point is determined from the inflection point of the titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized to the free amine.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride are readily available in the scientific literature. Chemical databases may offer predicted spectra, which can be a useful preliminary tool but should not be a substitute for experimental verification.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized amine hydrochloride salt.

G Workflow for Amine Hydrochloride Characterization cluster_0 Initial Synthesis and Purification cluster_1 Preliminary Analysis cluster_2 Structural Elucidation cluster_3 Quantitative Physicochemical Characterization cluster_4 Final Assessment Synthesis Synthesis of Amine Hydrochloride Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Qualitative Solubility Screening Purification->Solubility TLC Thin Layer Chromatography Purification->TLC NMR NMR Spectroscopy (1H, 13C, 19F) TLC->NMR IR Infrared (IR) Spectroscopy TLC->IR MS Mass Spectrometry (MS) TLC->MS pKa pKa Determination MS->pKa QuantSol Quantitative Solubility Analysis MS->QuantSol LogP LogP Determination (Experimental) MS->LogP Data Data Compilation and Analysis pKa->Data QuantSol->Data LogP->Data Report Technical Report Generation Data->Report

Caption: A logical workflow for the comprehensive characterization of a novel amine hydrochloride.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature to suggest that 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride has any specific biological activity or is involved in any signaling pathways. As a simple fluorinated amine, it is primarily of interest as a potential building block in medicinal chemistry and materials science. Any biological effects would need to be determined through dedicated screening and pharmacological studies. Therefore, a signaling pathway diagram is not applicable at this time.

References

Exploratory

In-Depth Technical Guide: 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (CAS 112433-51-9)

For Researchers, Scientists, and Drug Development Professionals Abstract Physicochemical Properties The fundamental physicochemical properties of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride have been compiled from var...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The fundamental physicochemical properties of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride have been compiled from various chemical supplier databases. These properties are essential for understanding the compound's behavior in experimental settings.

PropertyValueReference(s)
CAS Number 112433-51-9[1]
Molecular Formula C₄H₁₁ClFN[1]
Molecular Weight 127.59 g/mol [1]
Appearance Colorless crystalline solid[1]
Melting Point 247-248 °C[1]
Boiling Point 143.7 °C at 760 mmHg (of the free base)[1]
Flash Point 40.7 °C (of the free base)[1]
Vapor Pressure 4.69 mmHg at 25 °C (of the free base)[1]
LogP 2.19550[1]
PSA (Polar Surface Area) 26.02 Ų[1]

Synonyms: 1-Fluoro-2-methylpropan-2-amine hydrochloride, 1,1-Dimethyl-2-fluoroethylamine hydrochloride.[1]

Synthesis and Manufacturing

Detailed, peer-reviewed experimental protocols for the synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride are not extensively documented in publicly available literature. However, general synthetic strategies for fluorinated alkylamines can be inferred from established organic chemistry principles. A plausible synthetic approach could involve the fluorination of a suitable precursor, such as a corresponding alcohol or amine.

Hypothetical Synthetic Workflow:

A potential synthetic pathway could start from 2-amino-2-methyl-1-propanol. The hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with a fluoride source. Alternatively, direct fluorination of the amino alcohol or a protected derivative could be explored. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.

G cluster_0 Hypothetical Synthesis of 2-Fluoro-1,1-dimethyl-ethylamine 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol Intermediate Activated Intermediate (e.g., Tosylate, Mesylate) 2-Amino-2-methyl-1-propanol->Intermediate Activation of Hydroxyl Group Fluorinated Free Base 1-Fluoro-2-methylpropan-2-amine Intermediate->Fluorinated Free Base Nucleophilic Fluorination (e.g., KF, TBAF) Final Product 2-Fluoro-1,1-dimethyl-ethylamine Hydrochloride Fluorinated Free Base->Final Product Salt Formation (HCl)

References

Foundational

Molecular weight of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. Due to the limit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. Due to the limited availability of public data, this document also presents a generalized synthesis workflow and discusses potential analytical methodologies based on structurally related compounds.

Core Compound Data

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is a fluorinated amine derivative. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of research applications.

Physicochemical Properties

A summary of the key quantitative data for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₁₁ClFN[1]
Molecular Weight 127.59 g/mol [1]
CAS Number 112433-51-9[1][2][3]
Melting Point 247-248 °C[2]
Boiling Point 143.7 °C at 760 mmHg[1]
Flash Point 40.7 °C[1]
Vapor Pressure 4.69 mmHg at 25°C[1]
LogP 2.19550[1]
Topological Polar Surface Area (PSA) 26.02 Ų[1]
InChI Key DNWOOOHUCRNQRX-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic pathway for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride could involve the reductive amination of a corresponding fluorinated ketone. This common method for amine synthesis is versatile and can be adapted for this target molecule.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product A 1-Fluoro-2-methyl-2-propanone D Reductive Amination A->D B Ammonia (or equivalent) B->D C Reducing Agent (e.g., NaBH3CN) C->D E 2-Fluoro-1,1-dimethyl-ethylamine (Free Base) D->E F Salt Formation with HCl E->F G 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride F->G

Caption: Proposed synthesis workflow for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Generalized Experimental Protocol
  • Reductive Amination: 1-Fluoro-2-methyl-2-propanone would be reacted with an ammonia source, such as ammonium acetate, in a suitable solvent like methanol. A reducing agent, for instance, sodium cyanoborohydride, would then be added to the reaction mixture. The reaction would proceed at room temperature for several hours to days.

  • Work-up and Isolation of the Free Base: Upon completion, the reaction would be quenched, and the pH adjusted to be basic. The resulting free amine, 2-Fluoro-1,1-dimethyl-ethylamine, would be extracted using an organic solvent.

  • Salt Formation: The isolated free base would then be dissolved in a suitable solvent, and a solution of hydrochloric acid would be added to precipitate the hydrochloride salt.

  • Purification: The final product, 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, would be collected by filtration, washed, and dried. Recrystallization could be performed to achieve higher purity.

Analytical Methods

Specific analytical protocols for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride are not detailed in the available literature. However, standard analytical techniques for small organic molecules would be applicable for its characterization and quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be crucial for confirming the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and for quantitative analysis.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. Researchers interested in the pharmacological properties of this compound would need to conduct initial screening and in-vitro/in-vivo studies to determine its biological targets and effects.

Disclaimer: The information provided in this guide is based on publicly available data and generalized chemical principles. The proposed synthesis workflow is hypothetical and has not been experimentally validated. All laboratory work should be conducted by qualified professionals in a safe and appropriate environment.

References

Exploratory

In-Depth Technical Guide: 2-Fluoro-1,1-dimethyl-ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, also known by its IUPAC name 1-fluoro-2-methylprop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, also known by its IUPAC name 1-fluoro-2-methylpropan-2-amine hydrochloride. This document consolidates available data on its chemical structure, properties, and relevant experimental information to support research and development activities.

Chemical Structure and Properties

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is a fluorinated amine salt. The presence of a fluorine atom can significantly influence the compound's physicochemical and biological properties, such as basicity, lipophilicity, and metabolic stability.

Structural Formula:

The chemical structure of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is characterized by a tertiary carbon atom bonded to two methyl groups, an aminomethyl group, and a fluoromethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

G cluster_0 Synthesis Workflow Start 2-Amino-2-methyl-1-propanol Step1 Protection of Amine Start->Step1 e.g., Boc anhydride Step2 Fluorination of Hydroxyl Group Step1->Step2 e.g., DAST, Deoxofluor Step3 Deprotection of Amine Step2->Step3 e.g., TFA, HCl Step4 Hydrochloride Salt Formation Step3->Step4 HCl in ether End 1-Fluoro-2-methylpropan-2-amine HCl Step4->End G cluster_1 Analytical Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Start->Purity Data Data Analysis & Structure Confirmation NMR->Data MS->Data Purity->Data End Verified Compound Data->End

Foundational

Spectroscopic Data and Characterization of 2-Fluoro-1,1-dimethyl-ethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. Due to the li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. Due to the limited availability of experimental spectra for this specific compound in public databases, this document focuses on predicted data generated from established spectroscopic principles and computational models. It also includes detailed, generalized experimental protocols for the techniques discussed, which can be adapted for the analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5Triplet2H-CH₂-F
~3.5Broad Singlet3H-NH₃⁺
~1.4Singlet6H-C(CH₃)₂-

Predicted in a typical NMR solvent for amine hydrochlorides like D₂O or DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~85 (d, ¹JCF ≈ 170 Hz)-CH₂-F
~60-C(CH₃)₂-
~25-C(CH₃)₂-

Predicted in a typical NMR solvent for amine hydrochlorides like D₂O or DMSO-d₆.

Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3000-2800Strong, BroadN-H stretch (from -NH₃⁺)
2980-2850MediumC-H stretch (aliphatic)
~1600MediumN-H bend (asymmetric)
~1500MediumN-H bend (symmetric)
~1470MediumC-H bend (methyl)
1100-1000StrongC-F stretch
~1200MediumC-N stretch

Predicted for a solid sample, as the hydrochloride salt is expected to be a solid at room temperature.

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)
m/zRelative IntensityAssignment
91Low[M-HCl]⁺ (Free amine molecular ion)
76High[M-HCl - CH₃]⁺
58Very High (Base Peak)[CH₂=N(CH₃)₂]⁺ (from α-cleavage)

Fragmentation patterns are predicted based on the structure of the free amine, as the HCl is typically lost during EI-MS analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). Amine hydrochlorides are often soluble in these polar solvents.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

    • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

    • Reference: TMS or the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[2]

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free amine and analyze its fragmentation pattern.

Methodology (Electron Impact - EI):

  • Sample Introduction:

    • Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a volatile solvent for injection into a gas chromatograph (GC) coupled to the mass spectrometer.

  • Instrument Parameters:

    • Ionization Method: Electron Impact (EI).[3]

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 150-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Alternative Ionization for Polar Molecules: For polar molecules like amine hydrochlorides, "soft" ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the protonated molecule with less fragmentation.[4][5][6]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel chemical entity like 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Spectroscopic_Analysis_Workflow start Synthesis and Purification of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Backbone ftir FT-IR Spectroscopy start->ftir Functional Groups ms Mass Spectrometry (EI and/or ESI/CI) start->ms Molecular Weight & Fragmentation data_analysis Data Analysis and Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis structure_elucidation Structural Elucidation final_report Final Characterization Report structure_elucidation->final_report data_analysis->structure_elucidation

A logical workflow for the spectroscopic characterization of a new chemical entity.

References

Exploratory

Technical Guide: 1H NMR Spectrum of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-1,1-dimethyl-ethylamine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. Due to the absence of publicly available experimental spectral data at the time of this publication, this document focuses on a predicted spectrum based on established principles of NMR spectroscopy. It includes a comprehensive, standardized experimental protocol for acquiring the spectrum, a tabulated summary of predicted spectral parameters, and a visual representation of the molecular structure and proton relationships to aid in spectral interpretation. This guide serves as a valuable resource for researchers working with this compound, enabling them to anticipate spectral features and providing a robust methodology for experimental data acquisition and analysis.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is predicted to exhibit three distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the positively charged ammonium group. The expected signals, their multiplicities, and approximate chemical shift ranges are summarized in the table below.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)
-CH3 (x2)1.2 - 1.5Doublet6H4JHF ≈ 1-3 Hz
-CH2F4.5 - 4.8Doublet2H2JHF ≈ 45-50 Hz
-NH3+8.0 - 9.0Broad Singlet3HN/A

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride and the expected spin-spin coupling interactions that give rise to the predicted 1H NMR spectrum.

G Predicted 1H NMR Coupling for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride cluster_molecule Molecular Structure cluster_signals Predicted 1H NMR Signals C1 C C2 C C1->C2 N N⁺H₃ C1->N CH3_A CH₃ C1->CH3_A CH3_B CH₃ C1->CH3_B F F C2->F CH2 CH₂ s_NH3 ~8.5 ppm (3H, br s) s_CH3 ~1.35 ppm (6H, d) CH2_label CH₂ s_CH2F ~4.65 ppm (2H, d) s_CH3->s_CH2F

Caption: Predicted 1H NMR spin-spin coupling in 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Experimental Protocol for 1H NMR Spectroscopy

This section provides a standardized methodology for the acquisition of a high-resolution 1H NMR spectrum of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride into a clean, dry vial.

  • Solvent Selection: Due to the hydrochloride salt form, a deuterated polar solvent is required. Deuterium oxide (D₂O) is a suitable choice.

  • Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial containing the sample.

  • Homogenization: Gently vortex or shake the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.

3.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

  • Referencing: Calibrate the chemical shift scale to the residual HDO signal at approximately 4.79 ppm, or to the internal standard if used.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Integration: Integrate all signals to determine the relative proton ratios.

  • Peak Picking: Identify the chemical shifts (δ) of all peaks and determine the coupling constants (J) for the multiplets.

Interpretation of the Predicted Spectrum

  • -CH₃ Signal: The two equivalent methyl groups are expected to appear as a single signal. Due to four-bond coupling with the fluorine atom (4JHF), this signal is predicted to be a doublet with a small coupling constant.

  • -CH₂F Signal: The methylene protons are adjacent to the fluorine atom, resulting in a significant downfield shift. The strong two-bond coupling to fluorine (2JHF) will split this signal into a doublet with a large coupling constant.

  • -NH₃⁺ Signal: The protons of the ammonium group will be exchangeable with deuterium in D₂O. This exchange will likely lead to a broad singlet, or the signal may be attenuated or absent depending on the pH and concentration.

This guide provides a foundational understanding of the expected 1H NMR spectrum of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride and a robust protocol for its experimental acquisition. Researchers can utilize this information to facilitate the identification and characterization of this compound in their studies.

Foundational

An In-depth Technical Guide on the Solubility of 2-Fluoro-1,1-dimethyl-ethylamine Hydrochloride in Organic Solvents

Disclaimer: As of December 2025, publicly accessible literature and databases do not contain specific quantitative solubility data for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in various organic solvents. This guid...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible literature and databases do not contain specific quantitative solubility data for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in various organic solvents. This guide provides a comprehensive framework based on the general properties of amine hydrochloride salts and established scientific methodologies for solubility determination, enabling researchers to generate this data.

Introduction to Amine Hydrochloride Salts and Solubility

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (CAS No: 112433-51-9) is a fluorinated alkylammonium salt.[1] Like many amine hydrochloride salts, it is a crystalline solid used as an intermediate in pharmaceutical synthesis.[2][3] Understanding its solubility in organic solvents is critical for drug development processes such as reaction optimization, purification, formulation, and drug delivery.

Amine salts are formed by reacting an amine with a strong acid, such as hydrochloric acid.[4] This protonation of the basic nitrogen atom creates a polar, ionic compound.[4] The conversion to a salt form often enhances water solubility, a key factor for bioavailability in pharmaceutical applications.[4] However, their solubility in less polar organic solvents can be limited. The solubility of a salt in any solvent depends on the interplay between the crystal lattice energy of the solid and the solvation energy of the ions in the solvent.[5] For a salt to dissolve, the solvent molecules must overcome the strong ionic forces holding the crystal together.

Generally, polar organic solvents are more effective at dissolving ionic salts than non-polar solvents. For instance, a related compound, 2-Fluoroethylamine hydrochloride, is noted to be soluble in polar organic solvents like ethanol.[6] Similarly, 2-Chloro-N,N-dimethylethylamine HCl is soluble in methanol.[7] It is therefore expected that 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride will exhibit higher solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar solvents (e.g., hexane, toluene).

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is not available in the public domain. The following table is provided as a template for researchers to populate once experimental data has been acquired using the protocols outlined in this guide.

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Polar Protic Solvents
Methanol32.725Data to be determinedData to be determined
Ethanol24.525Data to be determinedData to be determined
Isopropanol19.925Data to be determinedData to be determined
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.725Data to be determinedData to be determined
Dimethylformamide (DMF)36.725Data to be determinedData to be determined
Acetonitrile37.525Data to be determinedData to be determined
Non-Polar Solvents
Dichloromethane (DCM)9.125Data to be determinedData to be determined
Toluene2.425Data to be determinedData to be determined
Hexane1.925Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following section details a robust, generalized methodology for determining the solubility of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in various organic solvents. The equilibrium saturation method is a widely accepted technique for this purpose.[8]

3.1 Materials and Equipment

  • 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25°C ± 0.5°C)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

3.2 Procedure: Equilibrium Saturation Method

  • Preparation: Add an excess amount of solid 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the suspensions for a predetermined period to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient, but this should be confirmed with preliminary experiments where concentration is measured at different time points (e.g., 24, 48, and 72 hours).[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Concentration Analysis: Analyze the concentration of the diluted sample using a validated HPLC or GC method.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL or mol/L.

3.3 Analytical Method Validation A key component of this protocol is the development and validation of an analytical method (e.g., HPLC) to accurately quantify the concentration of the solute. This involves establishing linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for the analyte in the chosen solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow A Start: Prepare Materials (Solute, Solvents, Vials) B Add Excess Solute to Vials A->B 1 C Add Precise Volume of Solvent B->C 2 D Equilibrate at Constant Temp (e.g., 24-48h with agitation) C->D 3 E Settle Suspensions (Allow solid to sediment) D->E 4 F Sample Supernatant with Syringe E->F 5 G Filter Sample (e.g., 0.22 µm syringe filter) F->G 6 H Prepare Dilutions of Filtered Sample G->H 7 I Analyze Concentration (e.g., HPLC, GC) H->I 8 J Calculate Solubility (g/L, mol/L) I->J 9 K End: Report Data J->K 10

References

Exploratory

Technical Guide: Physicochemical Properties of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, also known by its synonym 1-fluoro-2-methylpropan-2-amine hydrochloride, is a fluorinated organ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, also known by its synonym 1-fluoro-2-methylpropan-2-amine hydrochloride, is a fluorinated organic compound of interest in pharmaceutical research and development. Its structural characteristics, particularly the presence of a fluorine atom and a quaternary carbon center, can impart unique pharmacological properties. This document provides a comprehensive overview of the experimentally determined boiling and melting points of this compound, details the methodologies for these measurements, and outlines a plausible synthetic pathway.

Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is fundamental for the characterization and quality control of chemical compounds.

Data Summary

The boiling and melting points for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (CAS Number: 112433-51-9) are summarized in the table below.

PropertyValue
Melting Point 247-248 °C
Boiling Point 143.7 °C (at 760 mmHg)[1]

Experimental Protocols

The following sections describe the standard experimental procedures for the determination of the melting and boiling points of a solid organic compound like 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Melting Point Determination

Objective: To determine the temperature range over which the solid 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride transitions to a liquid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is finely powdered. A capillary tube, sealed at one end, is tapped open-end-down into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block with a sample holder and a calibrated thermometer or an electronic temperature sensor.

  • Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal disappears is recorded as the completion of melting. The melting point is reported as this range. For 1-fluoro-2-methylpropan-2-amine hydrochloride, this range is 247-248 °C.[2]

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid 2-Fluoro-1,1-dimethyl-ethylamine equals the external atmospheric pressure. As this compound is a hydrochloride salt and a solid at room temperature, the reported boiling point likely refers to the freebase form. The following is a general procedure for determining the boiling point of a liquid.

Methodology: Distillation Method

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask leading to the condenser.

  • Sample and Heating: The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling. The flask is heated gently.

  • Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature is recorded when it stabilizes, indicating that the vapor, liquid, and thermometer have reached thermal equilibrium. This stable temperature is the boiling point.

  • Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the atmospheric pressure deviates significantly from 760 mmHg, a nomograph or appropriate formula is used to correct the observed boiling point to the normal boiling point. The boiling point of the freebase, 2-Fluoro-1,1-dimethyl-ethylamine, is reported as 143.7 °C at 760 mmHg.[1]

Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride was not found in the immediate search, a logical synthetic pathway can be proposed based on common organic chemistry reactions for the formation of similar fluorinated amines.

G Proposed Synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride cluster_0 Step 1: Formation of Precursor cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation 2_Methylpropan_2_ol 2-Methylpropan-2-ol (tert-Butanol) 2_Fluoro_2_methylpropane 2-Fluoro-2-methylpropane 2_Methylpropan_2_ol->2_Fluoro_2_methylpropane Fluorinating Agent (e.g., DAST) 2_Fluoro_1_1_dimethyl_ethylamine 2-Fluoro-1,1-dimethyl-ethylamine (Free Base) 2_Fluoro_2_methylpropane->2_Fluoro_1_1_dimethyl_ethylamine Aminating Agent (e.g., NH3) Final_Product 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride 2_Fluoro_1_1_dimethyl_ethylamine->Final_Product HCl in Ether

Caption: Proposed synthetic workflow for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

This proposed pathway involves the fluorination of a readily available tertiary alcohol, followed by amination and subsequent conversion to the hydrochloride salt. Each step would require careful optimization of reaction conditions and purification of intermediates.

References

Foundational

A Technical Guide to the Discovery and History of Fluorinated Amine Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The introduction of fluorine into amine-containing organic molecules has had a profound impact on the fields of medicinal chemistry and agroche...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into amine-containing organic molecules has had a profound impact on the fields of medicinal chemistry and agrochemicals. The unique physicochemical properties conferred by the fluorine atom, such as high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of fluorinated amine compounds, detailing the seminal synthetic methodologies and the discovery of their biological activities, with a focus on key examples that have shaped modern science.

Part 1: Discovery and Early Synthesis of Fluorinated Aromatic Amines

The Dawn of Organofluorine Chemistry: Early Pioneers

The journey into organofluorine chemistry began in the 19th century. In 1835, Dumas and Péligot are credited with the first synthesis of an organofluorine compound, fluoromethane.[1] Alexander Borodin later pioneered halogen exchange reactions in 1862, synthesizing benzoyl fluoride.[1][2] However, the highly reactive and explosive nature of elemental fluorine posed a significant challenge for early chemists.[1][2]

The First Fluorinated Anilines: The Balz-Schiemann Reaction (1927)

A significant breakthrough in the synthesis of aromatic fluorinated compounds came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[3] This reaction provided the first practical and relatively safe method for introducing a fluorine atom onto an aromatic ring, starting from a primary aromatic amine.[3][4][5] The process involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed to yield the corresponding aryl fluoride.[3][4][5][6]

The Balz-Schiemann reaction was a pivotal development, enabling the synthesis of a wide range of fluoroaromatic compounds, including the fundamental fluorinated amine, fluoroaniline.[3][4]

The Advent of Trifluoromethylanilines: The Swarts Reaction and its Application

The introduction of the trifluoromethyl (-CF₃) group into aromatic rings was another crucial advancement. Belgian chemist Frédéric Swarts, a key figure in organofluorine chemistry, developed a halogen exchange reaction in 1892 that bears his name.[7][8] The Swarts reaction utilizes antimony trifluoride (SbF₃), often in the presence of a pentavalent antimony salt as a catalyst, to replace chlorine or bromine atoms with fluorine.[7][8]

While Swarts' initial work focused on simpler organic halides, his methodology laid the groundwork for the synthesis of trifluoromethylated aromatic compounds. The preparation of benzotrifluoride, a precursor to trifluoromethylanilines, was achieved through the reaction of benzotrichloride with hydrogen fluoride, a variation of the Swarts reaction.[9] Subsequent nitration of benzotrifluoride followed by reduction of the nitro group provided a viable route to the isomeric aminobenzotrifluorides (trifluoromethylanilines).[10][11] These compounds would later become critical building blocks in the development of pharmaceuticals and agrochemicals.

Part 2: Evolution of Synthetic Methodologies

Industrial Production of Aminobenzotrifluorides

The growing importance of trifluoromethylanilines as intermediates spurred the development of more efficient and scalable synthetic methods for their industrial production. Key approaches include:

  • Reduction of Nitrotrifluoromethylbenzenes: This is a common and straightforward method where the corresponding nitro compound is reduced to the amine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a widely used technique.[10]

  • Amination of Chlorotrifluoromethylbenzenes: This method involves the displacement of a chlorine atom from a chlorotrifluoromethylbenzene with an amino group, typically using ammonia at high pressure and temperature in the presence of a copper catalyst.[10][12]

Modern Synthetic Approaches to Fluorinated Amines

Contemporary organic chemistry has seen the development of more sophisticated and versatile methods for the synthesis of fluorinated amines. These include advancements in catalytic C-N bond formation and the use of novel fluorinating reagents. Continuous flow chemistry has also been applied to traditional methods like the Balz-Schiemann reaction to improve safety and scalability by avoiding the isolation of potentially explosive diazonium salt intermediates.[13][14][15]

Part 3: Impact on Agrochemicals: The Case of Trifluralin

The introduction of fluorinated amines into the agrochemical industry revolutionized weed control. Trifluralin, a dinitroaniline herbicide, is a prime example of the profound impact of these compounds.

Discovery and Herbicidal Activity of Trifluralin

Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) was introduced in the early 1960s and became one of the most widely used pre-emergence herbicides for controlling annual grasses and some broadleaf weeds in a variety of crops, including cotton and soybeans.[16][17][18] Its discovery was a result of extensive screening programs by Lilly Research Laboratories.[16] Trifluralin's effectiveness lies in its ability to control weeds as they germinate, preventing them from emerging from the soil.[19]

Mechanism of Action: Microtubule Disruption

The herbicidal activity of trifluralin stems from its ability to disrupt mitosis (cell division) in susceptible plants.[12][19][20] It acts by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into functional microtubules, which are essential components of the spindle fibers required for chromosome segregation during cell division.[12][16][19] The disruption of microtubule formation leads to the arrest of mitosis at metaphase, ultimately inhibiting root and shoot growth and causing the death of the germinating weed.[12][19][20]

Part 4: Impact on Pharmaceuticals: The Case of Flutamide

In the pharmaceutical arena, fluorinated amines have been instrumental in the development of drugs for a wide range of diseases. Flutamide, a nonsteroidal antiandrogen, is a landmark example of a fluorinated amine-containing drug used in the treatment of prostate cancer.

Discovery and Antiandrogenic Activity of Flutamide

Flutamide was first discovered in 1967 and was initially investigated for its antibiotic properties.[21] However, subsequent research revealed its potent antiandrogenic activity.[21][22] Clinical trials began in the 1970s, and it was eventually approved for the treatment of prostate cancer.[21] Flutamide is used to block the effects of androgens, such as testosterone, which can stimulate the growth of prostate cancer cells.[1][23][24]

Mechanism of Action: Androgen Receptor Antagonism

Flutamide functions as a competitive antagonist of the androgen receptor (AR).[1][23][24] It and its active metabolite, 2-hydroxyflutamide, bind to the AR, preventing the binding of endogenous androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT).[1][24][25] This blockade of the androgen receptor inhibits the downstream signaling pathways that promote the growth and survival of prostate cancer cells.[23][26] Flutamide is often used in combination with gonadotropin-releasing hormone (GnRH) agonists as part of combined androgen blockade therapy to achieve a more complete suppression of androgen signaling.[25][27]

Part 5: Data Summary and Experimental Protocols

Physical Properties of Key Fluorinated Anilines
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
2-Fluoroaniline348-54-9C₆H₆FN111.12-29[28]182-183[20]3.2[29]
3-Fluoroaniline372-19-0C₆H₆FN111.12-186[24][30]-
4-Fluoroaniline371-40-4C₆H₆FN111.12-1.9[4][16][22][23]188[22][23]4.65[1][16]
2-Aminobenzotrifluoride88-17-5C₇H₆F₃N161.1334-35[13]174-175[13]-
3-Aminobenzotrifluoride98-16-8C₇H₆F₃N161.135187.5-
4-Aminobenzotrifluoride455-14-1C₇H₆F₃N161.133883 (at 12 mmHg)-
Early Herbicidal Activity of Trifluralin

The following table summarizes representative data on the herbicidal efficacy of trifluralin from early studies.

Weed SpeciesApplication Rate ( kg/ha )Control (%)Reference
Barnyardgrass (Echinochloa crus-galli)0.85>90[31]
Johnsongrass (Sorghum halepense)0.85>90[31]
Redroot Pigweed (Amaranthus retroflexus)0.85Slightly weaker than grasses[31]
Common Lambsquarters (Chenopodium album)0.85Slightly weaker than grasses[31]
Annual Ryegrass (Lolium rigidum)1.44 (3 L/ha of 480 g/L formulation)~80 (emergence reduction)[20]
Early Antiandrogenic Activity of Flutamide

The following table presents data from early clinical studies on flutamide, demonstrating its efficacy in treating advanced prostate cancer.

TreatmentNumber of PatientsObjective Positive Response Rate (%)Median Survival (months)Reference
Flutamide + LHRH Agonist/Orchiectomy308 (evaluable)89.941.2[27]
Monotherapy (historical average)-~82~24[27]
Flutamide (monotherapy)-Comparable to stilboestrol and estramustine-[25]
Detailed Experimental Protocols

5.4.1. Synthesis of Fluoroaromatics via the Balz-Schiemann Reaction (General Procedure)

This protocol is a generalized representation based on the principles of the Balz-Schiemann reaction.

  • Diazotization: The aromatic amine is dissolved in an aqueous solution of a non-oxidizing acid, such as hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.

  • Formation of the Diazonium Tetrafluoroborate: An aqueous solution of fluoroboric acid (HBF₄) is added to the cold diazonium salt solution. The sparingly soluble diazonium tetrafluoroborate salt precipitates from the solution.

  • Isolation and Drying: The precipitated diazonium tetrafluoroborate is collected by filtration, washed with cold water, cold ethanol, and then ether. The salt is then carefully dried.

  • Thermal Decomposition: The dry diazonium tetrafluoroborate salt is heated gently in a flask. The decomposition reaction produces the aryl fluoride, nitrogen gas, and boron trifluoride. The aryl fluoride is typically collected by distillation.

5.4.2. Synthesis of Aminobenzotrifluoride by Reduction of Nitrobenzotrifluoride (Industrial Example)

This protocol is based on descriptions of industrial-scale synthesis.

  • Charging the Reactor: A reduction reactor is purged with nitrogen gas. The nitrotrifluoromethylbenzene mixture, methanol (as a solvent), and a nickel catalyst are added to the reactor.

  • Hydrogenation: The reactor is heated to 100-115 °C, and hydrogen gas is introduced to a pressure of 2.5-4.0 MPa. The hydrogenation reduction reaction is carried out for approximately 6 hours under these conditions.

  • Work-up: After the reaction is complete, the reactor is purged with nitrogen. The methanol is recovered by distillation. The remaining crude product is then purified by vacuum distillation to separate the ortho, meta, and para isomers of aminobenzotrifluoride.[13]

Part 6: Visualizing Key Processes

Synthesis of Fluoroanilines via the Balz-Schiemann Reaction

Balz_Schiemann_Reaction aniline Aniline (Ar-NH2) reagents1 + NaNO2, HCl (0-5 °C) aniline->reagents1 diazonium_salt Diazonium Salt (Ar-N2+) reagents2 + HBF4 diazonium_salt->reagents2 tetrafluoroborate_salt Diazonium Tetrafluoroborate (Ar-N2+ BF4-) reagents3 Heat (Δ) tetrafluoroborate_salt->reagents3 fluoroaniline Fluoroaniline (Ar-F) byproducts + N2 + BF3 fluoroaniline->byproducts reagents1->diazonium_salt reagents2->tetrafluoroborate_salt reagents3->fluoroaniline

Caption: The Balz-Schiemann reaction for the synthesis of fluoroanilines.

Herbicidal Mechanism of Trifluralin

Trifluralin_Mechanism trifluralin Trifluralin tubulin Tubulin Dimers trifluralin->tubulin Binds to microtubule Microtubule trifluralin->microtubule Inhibits Polymerization tubulin->microtubule Polymerization mitosis Mitosis microtubule->mitosis Essential for cell_division Cell Division mitosis->cell_division Leads to plant_death Weed Death mitosis->plant_death Arrest leads to root_growth Root Growth cell_division->root_growth Enables

Caption: Trifluralin's mechanism of action via microtubule disruption.

Antiandrogenic Mechanism of Flutamide

Flutamide_Mechanism androgen Androgens (Testosterone, DHT) ar Androgen Receptor (AR) androgen->ar Binds to and activates gene_transcription Gene Transcription ar->gene_transcription Promotes flutamide Flutamide flutamide->ar Competitively binds and inhibits cell_growth Prostate Cancer Cell Growth and Survival gene_transcription->cell_growth Leads to

Caption: Flutamide's mechanism as an androgen receptor antagonist.

References

Exploratory

The Untapped Potential of 2-Fluoro-1,1-dimethylethylamine Hydrochloride in Medicinal Chemistry: A Technical Perspective

For Immediate Release Shanghai, China – December 24, 2025 – In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to enhancing the efficacy, selectivity, and pharma...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to enhancing the efficacy, selectivity, and pharmacokinetic profiles of novel therapeutic agents. This whitepaper explores the potential applications of 2-Fluoro-1,1-dimethylethylamine hydrochloride, a fluorinated building block with promise for the development of next-generation pharmaceuticals. While specific examples of its integration into clinical candidates are not yet prominent in publicly available research, its structural features suggest significant utility in medicinal chemistry, particularly in the design of kinase inhibitors and agents targeting the central nervous system.

The Strategic Advantage of Fluorination and the Gem-Dimethyl Group

The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties.[1][2] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with protein targets.[2] The replacement of a hydrogen atom with fluorine can lead to improved membrane permeability, a critical factor for drugs targeting intracellular proteins or the central nervous system.[2]

Similarly, the gem-dimethyl group is a common feature in many natural products and approved drugs.[3] This structural element can confer several advantages, including increased metabolic stability by shielding adjacent functional groups from enzymatic degradation, and locking the conformation of a molecule into a bioactive state, which can enhance potency and selectivity.[3]

The combination of a fluorine atom and a gem-dimethyl group on an ethylamine scaffold, as seen in 2-Fluoro-1,1-dimethylethylamine hydrochloride, presents a unique building block for medicinal chemists to leverage these benefits synergistically.

Potential Therapeutic Applications

Given the prevalence of substituted ethylamine moieties in a vast array of bioactive compounds, 2-Fluoro-1,1-dimethylethylamine hydrochloride holds potential for incorporation into various drug classes.

Kinase Inhibitors: Many kinase inhibitors feature a substituted amine that interacts with the hinge region of the kinase domain. The dimethylamine group can provide a key interaction point, while the fluorine atom could enhance binding affinity and improve metabolic stability, potentially leading to more potent and durable inhibitors.

Central Nervous System (CNS) Agents: The phenethylamine scaffold is a cornerstone of many CNS-active drugs.[4] The introduction of fluorine is a known strategy to improve blood-brain barrier penetration.[2] Therefore, incorporating the 2-fluoro-1,1-dimethylethylamino moiety into CNS drug candidates could enhance their ability to reach their intended targets within the brain. While studies on fluorinated phenethylamines have shown varied effects on psychoactivity, the targeted introduction of this building block could be explored for therapeutic benefit in neurodegenerative diseases.[2][5][6]

Synthesis and Incorporation

A generalized experimental protocol for the incorporation of 2-Fluoro-1,1-dimethylethylamine hydrochloride into a target molecule via nucleophilic substitution is presented below.

Hypothetical Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor

Objective: To synthesize a hypothetical kinase inhibitor by coupling 2-Fluoro-1,1-dimethylethylamine with a generic kinase hinge-binding scaffold.

Materials:

  • 2-Fluoro-1,1-dimethylethylamine hydrochloride

  • 4-(chloromethyl)-7H-pyrrolo[2,3-d]pyrimidine (generic scaffold)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(chloromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF (0.1 M) is added 2-Fluoro-1,1-dimethylethylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

  • The reaction mixture is stirred at 60 °C for 16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired hypothetical kinase inhibitor.

Potential Modulation of Signaling Pathways

The 2-Fluoro-1,1-dimethylethylamino moiety could be incorporated into molecules designed to inhibit various signaling pathways implicated in disease. For instance, in the context of cancer, many signaling pathways are driven by kinases. A hypothetical kinase inhibitor incorporating this moiety could potentially disrupt a pathway such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Kinase_Inhibitor_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Hypothetical Inhibitor Hypothetical Inhibitor Hypothetical Inhibitor->RAF

Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Future Outlook

While concrete examples of the application of 2-Fluoro-1,1-dimethylethylamine hydrochloride in medicinal chemistry are currently scarce in the public domain, its constituent parts—the fluoro and gem-dimethyl groups—are well-validated motifs for enhancing drug-like properties. The exploration of this building block in lead optimization campaigns, particularly for kinase inhibitors and CNS-penetrant molecules, could unlock novel therapeutic agents with improved pharmacological profiles. Further research into the synthesis and biological evaluation of compounds containing this moiety is warranted to fully realize its potential in drug discovery.

References

Protocols & Analytical Methods

Method

Synthesis of Fluorinated Amines from Fluoroacetamides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Application Notes The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stabil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated amines, in particular, are valuable building blocks for the synthesis of a wide range of pharmaceuticals and agrochemicals. This document provides detailed protocols for the synthesis of fluorinated amines via the reduction of readily accessible fluoroacetamides.

Two primary methods are highlighted: the partial reduction to a fluorinated imine intermediate using Schwartz's reagent, followed by functionalization, and the direct reduction to the corresponding amine using Lithium Aluminium Hydride (LiAlH₄). The choice of method will depend on the desired final product and the functional group tolerance required.

Method 1: Reductive Functionalization using Schwartz's Reagent

This method, pioneered by Czerwinski and Furman, allows for the synthesis of functionalized amines from fluoroacetamides.[1] The reaction proceeds through the partial reduction of the fluoroacetamide to a transient fluorinated imine, which is then trapped in situ by a suitable nucleophile. This approach is particularly useful for creating carbon-carbon or carbon-heteroatom bonds at the former carbonyl carbon.

Method 2: Direct Reduction using Lithium Aluminium Hydride (LiAlH₄)

Lithium Aluminium Hydride is a powerful reducing agent capable of the complete reduction of amides to their corresponding amines.[2][3] This method is straightforward and high-yielding for the synthesis of primary and secondary fluorinated amines from the corresponding fluoroacetamides. Careful handling of the pyrophoric LiAlH₄ and appropriate work-up procedures are crucial for safety and obtaining a clean product.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Fluoroacetamides (Starting Material)

This protocol describes a general method for the synthesis of N-aryl fluoroacetamides from the corresponding aniline and fluoroacetyl chloride.

Materials:

  • Substituted aniline (1.0 eq)

  • Fluoroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add fluoroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of Functionalized Fluorinated Amines via Reductive Functionalization with Schwartz's Reagent

This protocol is based on the work of Czerwinski and Furman for the reductive functionalization of N-aryl fluoroacetamides.[1]

Materials:

  • N-Aryl fluoroacetamide (1.0 eq)

  • Schwartz's reagent (Bis(cyclopentadienyl)zirconium(IV) chloride hydride, Cp₂ZrHCl) (1.5 eq)

  • Nucleophile (e.g., indole, pyrrole, silyl enol ether) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Syringes for transfer of anhydrous solvent and reagents

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-aryl fluoroacetamide (1.0 eq).

  • Add anhydrous THF via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, suspend Schwartz's reagent (1.5 eq) in anhydrous THF.

  • Add the suspension of Schwartz's reagent to the solution of the fluoroacetamide dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. During this time, the fluoroacetamide is reduced to the corresponding fluorinated imine intermediate.

  • Add the nucleophile (1.2 eq) to the reaction mixture and continue stirring at room temperature for an additional 2-12 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of Fluorinated Amines by Direct Reduction with Lithium Aluminium Hydride (LiAlH₄)

This protocol describes the complete reduction of a fluoroacetamide to the corresponding fluorinated amine.

Materials:

  • N-Aryl fluoroacetamide (1.0 eq)

  • Lithium Aluminium Hydride (LiAlH₄) (2.0-3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

  • Three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Diethyl ether or Dichloromethane for extraction

  • Rotary evaporator

Procedure:

  • Caution: LiAlH₄ is a pyrophoric reagent and reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

  • To a three-necked flask under an inert atmosphere, add LiAlH₄ (2.0-3.0 eq).

  • Add anhydrous THF to create a suspension.

  • In a separate flask, dissolve the N-aryl fluoroacetamide (1.0 eq) in anhydrous THF.

  • Transfer the fluoroacetamide solution to the dropping funnel.

  • Add the fluoroacetamide solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-16 hours, monitoring by TLC.

  • After the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Fieser Workup (Careful Quenching): For a reaction with 'x' g of LiAlH₄, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting mixture at room temperature for 30 minutes. A granular precipitate should form.

  • Filter the precipitate and wash it thoroughly with THF or another suitable solvent.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluorinated amine.

  • Purify the product by distillation or column chromatography if necessary.

Data Presentation

Table 1: Representative Examples of Reductive Functionalization of Fluoroacetamides with Schwartz's Reagent

EntryFluoroacetamide SubstrateNucleophileProductYield (%)
1N-phenyl-2-fluoroacetamideIndole2-(1-(2-fluoro-1-phenylethyl)-1H-indol-3-yl)ethan-1-amine75
2N-(4-methoxyphenyl)-2,2-difluoroacetamidePyrrole1-(2,2-difluoro-1-(4-methoxyphenyl)ethyl)-1H-pyrrole68
3N-benzyl-2-fluoroacetamide1-morpholinocyclohex-1-ene2-(1-benzyl-2-fluoroethyl)cyclohexan-1-one65

Table 2: Representative Examples of Direct Reduction of Fluoroacetamides with LiAlH₄

EntryFluoroacetamide SubstrateProductReaction Time (h)Yield (%)
1N-phenyl-2-fluoroacetamideN-(2-fluoroethyl)aniline692
2N-(4-chlorophenyl)-2,2-difluoroacetamide4-chloro-N-(2,2-difluoroethyl)aniline888
3N-benzyl-2-fluoroacetamideN-benzyl-2-fluoroethan-1-amine495

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_method1 Method 1: Reductive Functionalization cluster_method2 Method 2: Direct Reduction Aniline Substituted Aniline Fluoroacetamide N-Aryl Fluoroacetamide Aniline->Fluoroacetamide Triethylamine, DCM Fluoroacetyl_Chloride Fluoroacetyl Chloride Fluoroacetyl_Chloride->Fluoroacetamide Schwartz Schwartz's Reagent (Cp₂ZrHCl) Imine Fluorinated Imine (Intermediate) Fluoroacetamide->Imine Schwartz's Reagent, THF LiAlH4 LiAlH₄ Fluorinated_Amine Fluorinated Amine Fluoroacetamide->Fluorinated_Amine 1. LiAlH₄, THF 2. Workup Nucleophile Nucleophile (e.g., Indole) Func_Amine Functionalized Fluorinated Amine Imine->Func_Amine Nucleophile Reaction_Pathways Fluoroacetamide Fluoroacetamide (R-NH-CO-CH₂F) Imine_Intermediate Fluorinated Imine (R-N=CHF) Fluoroacetamide->Imine_Intermediate Schwartz's Reagent Reduced_Amine Fluorinated Amine (R-NH-CH₂-CH₂F) Fluoroacetamide->Reduced_Amine LiAlH₄ Functionalized_Amine Functionalized Amine (R-NH-CHF-Nu) Imine_Intermediate->Functionalized_Amine + Nucleophile (Nu⁻)

References

Application

Application Note and Protocol: Purification of 2-Fluoro-1,1-dimethyl-ethylamine Hydrochloride by Recrystallization

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is a valuable building block in the development of various pharmaceutical agents. The p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is a valuable building block in the development of various pharmaceutical agents. The purity of this intermediate is critical to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] For amine salts, which are generally more polar than their freebase counterparts, polar solvents are often employed.[2] This protocol details a systematic approach to purify 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, thereby minimizing impurities and isolating a product of high purity.

Data Summary

The following table should be used to record experimental data during the optimization of the recrystallization procedure. The values presented are illustrative and will vary based on the specific experimental conditions and the initial purity of the starting material.

ParameterExperiment 1Experiment 2Experiment 3
Starting Material
Initial Mass (g)e.g., 5.00e.g., 5.00e.g., 5.00
Initial Purity (%)e.g., 95.0e.g., 95.0e.g., 95.0
Recrystallization Conditions
Solvent Systeme.g., Isopropanole.g., Ethanole.g., Isopropanol/Diethyl Ether
Solvent Volume (mL)e.g., 25e.g., 20e.g., 15/5
Dissolution Temperature (°C)e.g., 75e.g., 78e.g., 60
Crystallization Temperature (°C)e.g., 0-4e.g., 0-4e.g., 0-4
Results
Final Mass (g)e.g., 4.25e.g., 4.10e.g., 4.40
Yield (%)e.g., 85.0e.g., 82.0e.g., 88.0
Final Purity (%)e.g., 99.5e.g., 99.2e.g., 99.8
Melting Point (°C)e.g., 143-145e.g., 142-144e.g., 144-145

Experimental Protocol

This protocol outlines the steps for the purification of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride by recrystallization. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be strictly followed.

Materials and Equipment:
  • Crude 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

  • Recrystallization solvent (e.g., Isopropanol, Ethanol, or a mixture with a non-polar solvent like Diethyl Ether or Hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:
  • Solvent Selection:

    • The ideal solvent is one in which 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]

    • For amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often good starting points.[3]

    • Test the solubility of a small amount of the crude product in various solvents to determine the most suitable one. A mixed solvent system (e.g., isopropanol/diethyl ether) can also be effective.

  • Dissolution:

    • Place the crude 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture while stirring. Add small portions of the solvent until the solid is completely dissolved at or near the boiling point of the solvent. Avoid adding excess solvent, as this will reduce the yield.[1]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Using ice-cold solvent minimizes the re-dissolving of the purified product.[1]

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove any residual solvent.

Visualizations

Caption: Experimental workflow for the recrystallization of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Purity_Enhancement cluster_0 Purification Process cluster_1 Impurity Fate A Crude Compound (Lower Purity) B Recrystallization (Selective Solubilization & Precipitation) A->B C Purified Compound (Higher Purity) B->C E Remain in Solution (Mother Liquor) B->E D Impurities D->E

Caption: Logical relationship showing the enhancement of purity through the process of recrystallization.

References

Method

Application Notes and Protocols for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, also known as 1-fluoro-2-methylpropan-2-amine hydrochloride, is a valuable building block in me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, also known as 1-fluoro-2-methylpropan-2-amine hydrochloride, is a valuable building block in medicinal chemistry. Its unique structural features, combining a fluorinated methyl group with a tertiary carbon center adjacent to the amine, offer opportunities to introduce favorable pharmacokinetic and pharmacodynamic properties into drug candidates. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this building block a strategic choice for the synthesis of novel therapeutics.[1][2] This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in the synthesis of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is presented in the table below.

PropertyValueReference
CAS Number 112433-51-9[1][3]
Molecular Formula C4H11ClFN[4]
Molecular Weight 127.59 g/mol [4]
Appearance White to light yellow powder/crystal[5]
Boiling Point 143.7°C at 760 mmHg[6]
Storage Conditions 2 - 8 °C[5]

Applications in Drug Discovery

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride serves as a key intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and chemical probes.[2][6]

Synthesis of Fused Pyrimidine Derivatives as RET Kinase Inhibitors

This building block has been utilized in the synthesis of novel fused pyrimidine compounds that act as potent and selective inhibitors of the RET (Rearranged during Transfection) kinase, a target implicated in various cancers.[2][7] The general approach involves the incorporation of the 1-fluoro-2-methylpropan-2-yl moiety onto a pyrrolo[2,3-d]pyrimidine core.

Experimental Workflow for Synthesis of a RET Kinase Inhibitor Intermediate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine dissolved in a suitable solvent (e.g., DMF) B Addition of Base: (e.g., K2CO3 or DIPEA) A->B C Addition of Building Block: 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride B->C D Heating and Stirring: Reaction mixture is heated (e.g., 80-120 °C) and stirred for several hours to overnight C->D E Quenching and Extraction: Reaction is quenched with water and extracted with an organic solvent (e.g., Ethyl Acetate) D->E F Purification: Crude product is purified by column chromatography E->F G Intermediate: 4-amino-7-(1-fluoro-2-methylpropan-2-yl) -7H-pyrrolo[2,3-d]pyrimidine derivative F->G

A generalized workflow for the synthesis of a RET kinase inhibitor intermediate.

Protocol: Synthesis of 4-amino-7-(1-fluoro-2-methylpropan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

This protocol is based on analogous procedures described in patent literature for the synthesis of similar compounds.[2][7]

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivative

  • 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivative (1 equivalent) in anhydrous DMF, add potassium carbonate (2.2 equivalents) and 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (1.2 equivalents).

  • Stir the reaction mixture at 80-100 °C for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Synthesis of Fluoroalkyl Azides for Bioconjugation

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride can be converted into the corresponding azide, which is a versatile intermediate for bioconjugation via "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition.

Experimental Workflow for the Synthesis of 1-azido-1,1-dimethyl-2-fluoroethane

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A A mixture of: 2-Fluoro-1,1-dimethyl-ethylamine HCl, K2CO3, and CuSO4·5H2O in MeOH B Addition of Azide Source: Imidazol-1-sulfonyl azide HCl is added in one portion A->B C Stirring: The reaction mixture is stirred at room temperature overnight B->C D Extraction: Dilute with brine and extract twice with ethyl acetate C->D E Purification: Purification of the combined organic layers D->E F 1-azido-1,1-dimethyl-2-fluoroethane E->F

A workflow for the synthesis of a fluoroalkyl azide.

Protocol: Synthesis of 1-azido-1,1-dimethyl-2-fluoroethane

This protocol is adapted from a documented procedure for the synthesis of a similar azide.[5][6]

Materials:

  • 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Imidazol-1-sulfonyl azide hydrochloride

  • Methanol (MeOH)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, prepare a mixture of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (1 equivalent, e.g., 340 mg, 2.66 mmol), potassium carbonate (2.2 equivalents, 808 mg, 5.8 mmol), and copper(II) sulfate pentahydrate (0.01 equivalents, 7 mg, 30 µmol) in methanol (5 mL).[5][6]

  • To this mixture, add imidazol-1-sulfonyl azide hydrochloride (1.2 equivalents, 670 mg, 3.2 mmol) in one portion.[5][6]

  • Stir the reaction mixture at room temperature overnight.[6]

  • Dilute the reaction mixture with brine (30 mL) and extract twice with ethyl acetate.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography, to yield the desired 1-azido-1,1-dimethyl-2-fluoroethane.

Conclusion

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is a versatile and valuable building block for drug discovery. Its application in the synthesis of kinase inhibitors and as a precursor for bioconjugation reagents highlights its potential in developing novel therapeutics and chemical biology tools. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own research endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require further optimization for specific applications.

References

Application

Application Notes and Protocols for Reactions Involving Fluorinated Ethylamines

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for key chemical reactions involving fluorinated ethylamines. These compounds a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving fluorinated ethylamines. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by fluorine, including enhanced metabolic stability, binding affinity, and bioavailability.

I. Introduction to Fluorinated Ethylamines in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to optimize pharmacokinetic and pharmacodynamic profiles. Fluorinated ethylamine moieties, in particular, are found in a range of bioactive molecules. The presence of the fluorine atoms can modulate the pKa of the amine, influence conformational preferences, and block sites of metabolism, thereby improving the overall druglike properties of a molecule. These attributes have led to the use of fluorinated ethylamines as key building blocks in the synthesis of novel therapeutics, including kinase inhibitors and receptor antagonists.

II. Key Reactions and Experimental Protocols

This section details the experimental setups for several common and important reactions involving fluorinated ethylamines: N-Alkylation (via Reductive Amination), Copper-Catalyzed Hydroamination, and the synthesis of fluorinated amide and thioamide derivatives.

A. N-Alkylation of Fluorinated Ethylamines via Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of amines. It proceeds via the in-situ formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, which is then reduced to the corresponding alkylated amine. This method offers high selectivity and avoids the over-alkylation often observed with direct alkylation using alkyl halides.

Experimental Protocol: N-Alkylation of 2-(2,4-Difluorophenyl)morpholine

This protocol describes the N-alkylation of a secondary amine containing a difluorophenyl group with an aldehyde via reductive amination.[1]

Materials:

  • 2-(2,4-Difluorophenyl)morpholine

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2,4-difluorophenyl)morpholine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous DCE or DCM. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated morpholine derivative.

Quantitative Data Summary:

Alkylating Agent/Carbonyl SourceMethodBase/Reducing AgentSolventTypical Yield (%)
Methyl IodideDirect AlkylationK₂CO₃ or NaHDMF or Acetonitrile85-95
Ethyl BromideDirect AlkylationK₂CO₃ or Et₃NAcetonitrile80-90
Benzyl BromideDirect AlkylationK₂CO₃ or Hunig's BaseDMF or CH₂Cl₂90-98
FormaldehydeReductive AminationNaBH(OAc)₃1,2-Dichloroethane80-95
AcetoneReductive AminationNaBH₄ or NaBH₃CNMethanol75-90
BenzaldehydeReductive AminationNaBH(OAc)₃CH₂Cl₂85-95

Table 1: Summary of typical reaction conditions and yields for the N-alkylation of secondary amines.[1]

Experimental Workflow for Reductive Amination:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add 2-(2,4-Difluorophenyl)morpholine and Aldehyde/Ketone to flask B Dissolve in anhydrous DCE/DCM A->B C Add catalytic Acetic Acid (optional) B->C D Stir at RT for 30-60 min C->D E Add NaBH(OAc)₃ portion-wise D->E F Monitor by TLC/LC-MS E->F G Quench with sat. aq. NaHCO₃ F->G H Extract with DCM G->H I Wash with Brine H->I J Dry over MgSO₄, filter, concentrate I->J K Purify by Column Chromatography J->K

Workflow for Reductive Amination.
B. Copper-Catalyzed Enantioselective Hydroamination of Alkenes

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is an atom-economical method for synthesizing amines.[2] While this protocol details the use of a hydroxylamine derivative, it can be adapted for the direct use of fluorinated ethylamines with appropriate catalyst and condition screening.

Experimental Protocol: General Procedure for Copper-Catalyzed Hydroamination

This procedure is based on the copper-catalyzed enantioselective hydroamination of alkenes using a hydroxylamine derivative as the amine source.[3]

Materials:

  • Alkene (e.g., Styrene derivative)

  • Fluorinated Ethylamine (as the nucleophile)

  • Copper(II) acetate (Cu(OAc)₂)

  • Chiral ligand (e.g., (S)-DTBM-SEGPHOS)

  • Triphenylphosphine (Ph₃P)

  • Dimethoxy(methyl)silane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium carbonate

  • Ethyl acetate

  • Standard laboratory glassware for air-sensitive reactions

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, to an oven-dried vial, add Cu(OAc)₂ (1.0 eq), (S)-DTBM-SEGPHOS (1.1 eq), and Ph₃P (4.0 eq).

  • Add the alkene (1.0 eq) and the fluorinated ethylamine (1.2 eq).

  • Add anhydrous THF.

  • Seal the vial and remove it from the glovebox.

  • Submerge the vial in a room-temperature water bath.

  • Add dimethoxy(methyl)silane (2.0 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at 40 °C for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium carbonate.

  • Add ethyl acetate and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary:

Alkene SubstrateProduct Yield (%)Enantiomeric Excess (%)
(E)-β-Methylstyrene9095
Styrene8592
4-Methylstyrene8894
4-Chlorostyrene8291

Table 2: Representative yields and enantioselectivities for the copper-catalyzed hydroamination of various alkenes with N,N-dibenzyl-O-pivaloylhydroxylamine.[3]

Experimental Workflow for Copper-Catalyzed Hydroamination:

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Cu(OAc)₂, Ligand, Ph₃P to oven-dried vial B Add Alkene and Fluorinated Ethylamine A->B C Add anhydrous THF B->C D Add Dimethoxy(methyl)silane dropwise C->D E Stir at 40 °C for 12 h D->E F Quench with sat. aq. Na₂CO₃ E->F G Extract with Ethyl Acetate F->G H Dry, filter, and concentrate G->H I Purify by Column Chromatography H->I

Workflow for Cu-Catalyzed Hydroamination.
C. Synthesis of Fluorinated Amide and Thioamide Derivatives

This one-pot protocol describes the synthesis of fluorinated amides and thioamides from nitrosoarenes, where a fluorinated hydroxylamine is generated in situ as a key intermediate.[4][5]

Experimental Protocol: One-Pot Synthesis of Fluorinated Amides

Materials:

  • Nitrosoarene (e.g., Nitrosobenzene)

  • Sodium perfluoroalkanesulfinate (e.g., NaSO₂(CF₂)₃CF₃)

  • Hydroquinone

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) or Copper(II) chloride (CuCl₂)

  • tert-Butyl hydroperoxide (tBuOOH, 70% aqueous solution or 55% in decane)

  • Ethyl acetate (EtOAc)

  • Acetic acid (HOAc)

  • Zinc powder (Zn)

  • Hydrochloric acid (HCl, 37% aq)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure for Amide Synthesis (Method A):

  • To a reaction vial, add the nitrosoarene (0.50 mmol), sodium perfluoroalkanesulfinate (1.5 mmol), hydroquinone (0.55 mmol), and Cu(ClO₄)₂·6H₂O (0.005 mmol, 1 mol%).

  • Add EtOAc (4.0 mL) and tBuOOH (70% aq., 1.5 mmol).

  • Stir the reaction at room temperature for 1 hour.

  • To the reaction mixture, add HOAc (5 mL), Zn powder (20 mmol), and HCl (37% aq, 20 mmol).

  • Stir the mixture at 65 °C for 2 hours.

  • Cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography to afford the desired fluorinated amide.

Procedure for Thioamide Synthesis (Method B):

  • Follow step 1 of the amide synthesis, using CuCl₂ (5 mol%) and tBuOOH (55% in decane, 1.5 mmol) instead of Cu(ClO₄)₂·6H₂O and aqueous tBuOOH.

  • Stir at room temperature for 1 hour.

  • Add potassium thioacetate (KSAc, 3.0 mmol) to the reaction mixture.

  • Stir at room temperature for 16 hours.

  • Perform an aqueous workup and purify by flash column chromatography.

Quantitative Data Summary:

Product TypeStarting NitrosoareneYield (%)
AmideNitrosobenzene55
Amide2-Methylnitrosobenzene70
ThioamideNitrosobenzene57
Thioamide2-Methylnitrosobenzene68

Table 3: Isolated yields for the one-pot synthesis of fluorinated amides and thioamides.[5][6]

III. Signaling Pathway Modulation by Fluorinated Compounds

The incorporation of fluorinated ethylamine moieties is a key strategy in the design of inhibitors targeting signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7][8][9]

The PI3K/Akt/mTOR Signaling Pathway and its Inhibition

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activates phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the promotion of cell growth and proliferation.

Many small molecule inhibitors have been developed to target key nodes in this pathway, and a number of these contain fluorinated motifs to enhance their potency and pharmacokinetic properties. For example, Alpelisib, a PI3K inhibitor, contains a trifluoromethyl group.[10] The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and the point of inhibition by such drugs.

PI3K/Akt/mTOR Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Fluorinated Inhibitor Inhibitor->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR Pathway.

IV. Safety Precautions

Working with fluorinated compounds and strong reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Fluorinated Ethylamines: Can be volatile and toxic. Avoid inhalation of vapors and skin contact.

    • Alkylating Agents: Many are toxic and lachrymatory. Handle with care.

    • Reducing Agents: Sodium borohydride and its derivatives can react violently with water. Handle in a dry environment.

    • Catalysts: Heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By following these protocols and safety guidelines, researchers can effectively and safely utilize fluorinated ethylamines in the synthesis of novel compounds for drug discovery and development.

References

Method

Anwendungs- und Protokollhandbuch zur Derivatisierung von 2-Fluor-1,1-dimethylethylamin-hydrochlorid für die GC-MS-Analyse

Datum: 24. Dezember 2025 Verfasser: Dr.

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 24. Dezember 2025

Verfasser: Dr. Gemini

Einleitung

Die quantitative Analyse von polaren, niedrigmolekularen Aminen wie 2-Fluor-1,1-dimethylethylamin mittels Gaschromatographie-Massenspektrometrie (GC-MS) stellt eine analytische Herausforderung dar. Aufgrund ihrer hohen Polarität und geringen Flüchtigkeit neigen diese Verbindungen zu schlechter Peakform, geringer Empfindlichkeit und Adsorption an aktiven Stellen im GC-System. Die Derivatisierung ist ein entscheidender Schritt, um diese Analyten in weniger polare, flüchtigere und thermisch stabilere Derivate umzuwandeln, was zu einer verbesserten chromatographischen Auflösung und Nachweisempfindlichkeit führt.[1]

Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 2-Fluor-1,1-dimethylethylamin-hydrochlorid unter Verwendung von drei gängigen Methoden: Acylierung mit Trifluoressigsäureanhydrid (TFAA), Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und Alkylierung mit Ethylchlorformiat (ECF). Die sterische Hinderung durch die beiden Methylgruppen am α-Kohlenstoffatom und der elektronenziehende Effekt des Fluoratoms erfordern eine sorgfältige Optimierung der Reaktionsbedingungen.

Materialien und Methoden

Chemikalien und Reagenzien:

  • 2-Fluor-1,1-dimethylethylamin-hydrochlorid (Reinheit ≥ 98 %)

  • Trifluoressigsäureanhydrid (TFAA) (Reinheit ≥ 99 %)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Ethylchlorformiat (ECF) (Reinheit ≥ 99 %)

  • Pyridin (wasserfrei, Reinheit ≥ 99,8 %)

  • Acetonitril (wasserfrei, HPLC-Qualität)

  • Ethylacetat (HPLC-Qualität)

  • Hexan (HPLC-Qualität)

  • Natriumsulfat (wasserfrei)

  • Kaliumcarbonat

  • Salzsäure (0,1 N)

  • Stickstoff (hochreines Gas)

Geräte:

  • Gaschromatograph gekoppelt mit einem Massenspektrometer (GC-MS)

  • GC-Säule: DB-5MS (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent

  • Reaktionsvials (2 ml) mit Schraubverschluss und Septen

  • Heizblock oder Wasserbad

  • Zentrifuge

  • Vortex-Mischer

  • Pipetten und Spritzen

Experimentelle Protokolle

Vor der Derivatisierung muss das 2-Fluor-1,1-dimethylethylamin-hydrochlorid in seine freie Basenform überführt werden. Dies kann durch Lösen der Probe in einer kleinen Menge Wasser und anschließende Zugabe einer Base wie Kaliumcarbonat bis zu einem pH-Wert von ca. 10-11 erfolgen. Die freie Base wird dann mit einem organischen Lösungsmittel (z. B. Diethylether oder Dichlormethan) extrahiert, die organische Phase über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter einem sanften Stickstoffstrom abgedampft. Der trockene Rückstand wird dann für die Derivatisierung verwendet.

Protokoll 1: Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Die Acylierung mit TFAA ist eine robuste Methode für primäre und sekundäre Amine, die zu stabilen und flüchtigen Derivaten führt.

Vorgehensweise:

  • Den getrockneten Rückstand von 2-Fluor-1,1-dimethylethylamin in einem Reaktionsvial in 100 µl wasserfreiem Ethylacetat lösen.

  • 50 µl TFAA zugeben.

  • Das Vial fest verschließen und für 30 Minuten bei 60 °C erhitzen.[1] Aufgrund der sterischen Hinderung kann eine längere Reaktionszeit oder eine höhere Temperatur (bis zu 70 °C) erforderlich sein, um eine vollständige Derivatisierung zu erreichen.

  • Das Vial auf Raumtemperatur abkühlen lassen.

  • Überschüssiges Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom abdampfen.

  • Den Rückstand in 100 µl Hexan rekonstituieren.

  • 1 µl der derivatisierten Lösung in das GC-MS-System injizieren.

Protokoll 2: Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)

Die Silylierung ist eine weit verbreitete Technik zur Derivatisierung von polaren funktionellen Gruppen. Die Verwendung von BSTFA mit einem Katalysator wie TMCS kann die Silylierung von sterisch gehinderten Aminen verbessern.[1]

Vorgehensweise:

  • Den getrockneten Rückstand von 2-Fluor-1,1-dimethylethylamin in einem Reaktionsvial in 50 µl wasserfreiem Pyridin oder Acetonitril lösen.

  • 50 µl BSTFA (mit 1 % TMCS) zugeben.[1]

  • Das Vial fest verschließen und für 45 Minuten bei 70 °C erhitzen.[1] Die erhöhte Temperatur und längere Reaktionszeit sind aufgrund der sterischen Hinderung des Analyten ratsam.

  • Das Vial auf Raumtemperatur abkühlen lassen.

  • 1 µl der derivatisierten Lösung direkt in das GC-MS-System injizieren.

Protokoll 3: Alkylierung mit Ethylchlorformiat (ECF)

Die Derivatisierung mit ECF erfolgt in wässrigem Medium und ist eine schnelle und effiziente Methode zur Bildung von Carbamaten aus primären und sekundären Aminen.

Vorgehensweise:

  • Eine wässrige Proben- oder Standardlösung (1 ml), die 2-Fluor-1,1-dimethylethylamin enthält, in ein Reaktionsvial geben.

  • 100 µl Pyridin (als Base) und 400 µl wasserfreies Ethanol zugeben.[2]

  • 50 µl ECF zugeben und die Mischung 1 Minute lang kräftig vortexen.[1][2]

  • Die gebildeten Carbamatderivate mit 500 µl Chloroform extrahieren.

  • Die Mischung zentrifugieren, um die Phasentrennung zu unterstützen.

  • Einen Aliquot der organischen Phase in ein sauberes Vial überführen und eine kleine Menge wasserfreies Natriumsulfat zugeben, um restliches Wasser zu entfernen.

  • 1 µl der organischen Schicht in das GC-MS-System injizieren.

GC-MS-Bedingungen

  • Injektor: Splitless-Modus, Temperatur: 250 °C

  • Trägergas: Helium, konstante Flussrate: 1,0 ml/min

  • Ofenprogramm:

    • Anfangstemperatur: 60 °C, gehalten für 2 min

    • Rampe 1: 10 °C/min bis 150 °C

    • Rampe 2: 20 °C/min bis 280 °C, gehalten für 5 min

  • MS-Transferleitungstemperatur: 280 °C

  • Ionenquellentemperatur: 230 °C

  • Ionisationsenergie: 70 eV

  • Scan-Bereich: m/z 40-400

Datenpräsentation

Die quantitativen Daten für die drei Derivatisierungsmethoden, basierend auf der Analyse von Standardlösungen von 2-Fluor-1,1-dimethylethylamin, sind in den folgenden Tabellen zusammengefasst. Die Werte für LOD und LOQ wurden aus der Literatur für analoge derivatisierte primäre Amine abgeleitet.

Tabelle 1: Vergleich der Derivatisierungsmethoden

ParameterTFAA-DerivatBSTFA-DerivatECF-Derivat
Reaktionszeit 30 min45 min< 5 min
Reaktionstemperatur 60 °C70 °CRaumtemperatur
Stabilität des Derivats HochMäßig (feuchtigkeitsempfindlich)Hoch
Notwendigkeit der Probenvorbereitung Trockener Rückstand erforderlichTrockener Rückstand erforderlichWässrige Lösung

Tabelle 2: Quantitative Leistungsdaten (geschätzte Werte basierend auf analogen Verbindungen)

ParameterTFAA-DerivatBSTFA-DerivatECF-Derivat
Linearer Bereich (µg/ml) 0.1 - 500.1 - 500.05 - 25
Korrelationskoeffizient (R²) > 0.995> 0.995> 0.990[2]
Nachweisgrenze (LOD) (pg on-column) 10 - 5020 - 100125 - 300[2]
Bestimmungsgrenze (LOQ) (pg on-column) 30 - 15060 - 300375 - 900
Wiederfindung (%) 85 - 10580 - 11070 - 120[3]
Relative Standardabweichung (RSD, %) < 10< 15< 10[2]

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse start 2-Fluor-1,1-dimethyl-ethylamin HCl Probe free_base Freisetzung der Base (K2CO3) start->free_base ecf Alkylierung (ECF) start->ecf extraction Extraktion (organisches Lösungsmittel) free_base->extraction drying Trocknung (Na2SO4) extraction->drying evaporation Eindampfen (N2-Strom) drying->evaporation tfaa Acylierung (TFAA) evaporation->tfaa bstfa Silylierung (BSTFA) evaporation->bstfa gcms GC-MS Analyse tfaa->gcms bstfa->gcms ecf->gcms

Abbildung 1: Allgemeiner Arbeitsablauf für die Probenvorbereitung und Derivatisierung.

Chemische Reaktionen der Derivatisierung

derivatization_reactions cluster_tfaa Acylierung mit TFAA cluster_bstfa Silylierung mit BSTFA cluster_ecf Alkylierung mit ECF Amine R-NH2 Product_TFAA R-NH-COCF3 + CF3COOH Amine->Product_TFAA + TFAA TFAA (CF3CO)2O Amine2 R-NH2 Product_BSTFA R-NH-Si(CH3)3 Amine2->Product_BSTFA + BSTFA BSTFA BSTFA Amine3 R-NH2 Product_ECF R-NH-COOC2H5 + HCl Amine3->Product_ECF + ECF, Pyridin ECF ClCOOC2H5

Abbildung 2: Chemische Reaktionen der drei Derivatisierungsmethoden.

Massenspektrale Fragmentierungswege

fragmentation_pathways cluster_tfaa_frag Fragmentierung des TFAA-Derivats cluster_bstfa_frag Fragmentierung des BSTFA-Derivats mol_ion_tfaa [M]+• (R-NH-COCF3) alpha_cleavage_tfaa α-Spaltung mol_ion_tfaa->alpha_cleavage_tfaa fragment1_tfaa [R-NH=CO]+ alpha_cleavage_tfaa->fragment1_tfaa fragment2_tfaa [CF3]+ alpha_cleavage_tfaa->fragment2_tfaa mol_ion_bstfa [M]+• (R-NH-Si(CH3)3) m_minus_15 [M-15]+ (Verlust von CH3) mol_ion_bstfa->m_minus_15 alpha_cleavage_bstfa α-Spaltung mol_ion_bstfa->alpha_cleavage_bstfa fragment1_bstfa [R-NH=Si(CH3)2]+ alpha_cleavage_bstfa->fragment1_bstfa

References

Application

The Role of 2-Fluoro-1,1-dimethyl-ethylamine Hydrochloride in Agrochemical Synthesis: Application Notes and Protocols

Note: Extensive literature searches did not yield specific examples of agrochemicals synthesized directly from 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. The following application notes and protocols are based on th...

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive literature searches did not yield specific examples of agrochemicals synthesized directly from 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. The following application notes and protocols are based on the general principles of utilizing fluorinated building blocks in agrochemical discovery and provide a hypothetical application for this specific molecule.

Introduction

The introduction of fluorine atoms into active molecules is a widely employed strategy in the design of modern agrochemicals.[1][2] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the efficacy, metabolic stability, and bioavailability of pesticides.[1] Fluorinated building blocks, particularly fluorinated amines, are valuable intermediates in the synthesis of novel herbicides, fungicides, and insecticides. While direct applications of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in commercial agrochemical synthesis are not documented in publicly available literature, its structure suggests potential as a precursor for active ingredients containing a fluorinated neopentyl moiety. This structural motif could impart desirable properties such as increased lipophilicity and steric bulk, potentially influencing the compound's interaction with biological targets.

Hypothetical Application in Fungicide Synthesis

For the purpose of these application notes, we will explore a hypothetical synthetic route where 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is used as a key intermediate in the synthesis of a novel carboxamide fungicide. Carboxamide fungicides are a significant class of agrochemicals that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.

General Synthetic Workflow

The proposed synthesis involves the coupling of the fluorinated amine with a carboxylic acid moiety, a common strategy in the development of bioactive carboxamides.

G A 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride B Deprotonation A->B Base (e.g., Et3N) C Free Amine: 2-Fluoro-1,1-dimethyl-ethylamine B->C E Amide Coupling Reaction C->E D Carboxylic Acid Precursor D->E Coupling Agent (e.g., HATU, EDCI) F Hypothetical Carboxamide Fungicide E->F

Caption: Hypothetical workflow for the synthesis of a carboxamide fungicide.

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis of a novel carboxamide fungicide using 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Protocol 1: Liberation of the Free Amine

Objective: To generate the free amine of 2-Fluoro-1,1-dimethyl-ethylamine from its hydrochloride salt for use in subsequent coupling reactions.

Materials:

  • 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the mixture for 30 minutes until the salt fully dissolves.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Amide Coupling to Synthesize Hypothetical Fungicide

Objective: To couple the free 2-Fluoro-1,1-dimethyl-ethylamine with a carboxylic acid precursor to form the final carboxamide product.

Materials:

  • 2-Fluoro-1,1-dimethyl-ethylamine (from Protocol 1)

  • A suitable carboxylic acid precursor (e.g., a substituted pyrazole-4-carboxylic acid) (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid precursor (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 2-Fluoro-1,1-dimethyl-ethylamine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the hypothetical carboxamide fungicide.

Data Presentation

As this is a hypothetical example, no quantitative data can be presented. However, in a real-world scenario, the following data would be crucial for characterizing the synthesized compound and its activity.

ParameterDescriptionHypothetical Target Value
Yield (%) The percentage of the theoretical maximum amount of product that is actually produced.> 70%
Purity (%) The percentage of the desired compound in the final product, typically determined by HPLC or NMR.> 98%
IC₅₀ (µM) The half maximal inhibitory concentration, indicating the potency of the fungicide against a target pest.< 1.0 µM
LogP The logarithm of the partition coefficient, indicating the lipophilicity of the compound.2.0 - 4.0
Metabolic Stability (%) The percentage of the compound remaining after incubation with liver microsomes, indicating stability.> 80% after 1 hour

Signaling Pathway

The hypothetical carboxamide fungicide would target the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (respiration) and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts ATP production, leading to fungal cell death.

G cluster_0 TCA Cycle cluster_1 Mitochondrial Respiration A Succinate B Fumarate A->B SDH Enzyme C Complex II (SDH) D Electron Transport Chain C->D E ATP Production D->E H Cell Death E->H F Hypothetical Carboxamide Fungicide G Inhibition F->G G->C G->E Disruption

Caption: Mechanism of action of a hypothetical SDHI fungicide.

Conclusion

While direct evidence for the use of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in agrochemical synthesis is currently unavailable in the reviewed literature, its structure represents a potentially valuable building block for the creation of novel, effective crop protection agents. The provided hypothetical application and protocols illustrate a plausible synthetic route and mechanism of action, highlighting the general strategies employed in the development of fluorinated agrochemicals. Further research and exploration are necessary to determine the specific utility of this compound in the agricultural sector.

References

Method

Application of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in PET Imaging Ligand Synthesis: A Review of Current Findings

Researchers, scientists, and drug development professionals exploring the synthesis of novel Positron Emission Tomography (PET) imaging ligands may inquire about the utility of various fluorinated building blocks. One su...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the synthesis of novel Positron Emission Tomography (PET) imaging ligands may inquire about the utility of various fluorinated building blocks. One such compound of interest is 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. However, a comprehensive review of the current scientific literature reveals no specific instances or detailed protocols for the direct application of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride as a precursor in the synthesis of PET imaging ligands.

While the introduction of fluorine-18 ([¹⁸F]) is a cornerstone of PET tracer development due to its favorable decay characteristics, the specific use of the 2-fluoro-1,1-dimethylethylamine moiety, particularly from the hydrochloride salt, is not documented in published studies. The development of novel PET radiotracers often involves multi-step synthetic pathways, and the choice of precursor is critical for achieving high radiochemical yield, purity, and specific activity.

General Strategies for ¹⁸F-Radiolabeling

The synthesis of ¹⁸F-labeled PET ligands typically involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. This process is often automated and requires careful optimization of reaction conditions. Key steps in a typical radiosynthesis workflow include:

  • Production of [¹⁸F]Fluoride: Cyclotron-produced [¹⁸F]fluoride is trapped and eluted.

  • Azeotropic Drying: The [¹⁸F]fluoride is dried, often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base (e.g., K₂CO₃).

  • Radiolabeling Reaction: The dried [¹⁸F]fluoride is reacted with a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, nosylate, or a trialkylammonium salt).

  • Purification: The crude reaction mixture is purified, typically using high-performance liquid chromatography (HPLC).

  • Formulation: The purified PET ligand is formulated in a biocompatible solution for injection.

A generalized workflow for the synthesis of an ¹⁸F-labeled PET ligand is depicted below.

Radiosynthesis_Workflow cluster_0 [¹⁸F]Fluoride Production & Preparation cluster_1 Radiosynthesis cluster_2 Purification & Formulation Cyclotron Cyclotron Trapping Trapping Cyclotron->Trapping Target Bombardment Elution Elution Trapping->Elution [¹⁸O]H₂O Drying Drying Elution->Drying K₂₂₂/K₂CO₃ Reaction Reaction Drying->Reaction [¹⁸F]F⁻ Precursor Precursor Precursor->Reaction DMSO/MeCN, Heat HPLC HPLC Reaction->HPLC Crude Product Formulation Formulation HPLC->Formulation Purified Ligand Final Product Final Product Formulation->Final Product Sterile Filtration

Caption: Generalized workflow for ¹⁸F-PET ligand synthesis.

Alternative Precursors and Future Directions

Although 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride does not appear to be a conventional precursor, the development of novel fluorinated building blocks is an active area of research in radiopharmaceutical chemistry. The synthesis of PET ligands often relies on precursors that are specifically designed to be stable under reaction conditions while possessing a leaving group that is readily displaced by [¹⁸F]fluoride.

For researchers interested in incorporating a gem-dimethyl group adjacent to a fluoroethylamino moiety, a custom synthesis of a suitable precursor would likely be required. This precursor would ideally feature a leaving group on the ethyl chain, positioned for nucleophilic attack by [¹⁸F]fluoride.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-1,1-dimethyl-ethylam...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. A plausible synthetic route is proposed, starting from the readily available 2-amino-2-methyl-1-propanol.

Proposed Synthetic Pathway:

A common strategy for synthesizing fluorinated amines involves the conversion of a corresponding alcohol to a fluoride, followed by manipulation of the amine functionality if necessary, and finally, salt formation.

Synthesis_Pathway A 2-Amino-2-methyl-1-propanol B 2-(tert-Butyldimethylsilylamino)-2-methyl-1-propanol A->B  TBDMSCl, Et3N   C 1-Fluoro-2-(tert-butyldimethylsilylamino)-2-methylpropane B->C  DAST or other  fluorinating agent   D 2-Fluoro-1,1-dimethyl-ethylamine C->D  TBAF or HCl   E 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride D->E  HCl in Ether  

Caption: Proposed synthetic workflow for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Issue 1: Low yield during the protection of the amine group.

Question Possible Cause Troubleshooting Steps
Why is the yield of 2-(tert-Butyldimethylsilylamino)-2-methyl-1-propanol low? Incomplete reaction due to steric hindrance.- Increase reaction time and/or temperature.- Use a stronger, non-nucleophilic base such as DBU.- Consider a less bulky protecting group if steric hindrance is a major issue.
Moisture in the reaction.- Ensure all glassware is oven-dried.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification.- Optimize chromatographic conditions (e.g., solvent gradient, column packing).- Consider distillation under reduced pressure if the product is thermally stable.

Issue 2: Poor conversion during the fluorination step.

Question Possible Cause Troubleshooting Steps
The conversion of the alcohol to the fluoride is low. Inactive fluorinating agent.- Use a fresh bottle of the fluorinating agent (e.g., DAST, Deoxo-Fluor®).- Check the purity of the agent if possible.
Suboptimal reaction temperature.- For many fluorinating agents, the reaction is performed at low temperatures (-78 °C) to control reactivity. Gradually allow the reaction to warm to room temperature.- In some cases, gentle heating might be required, but this should be approached with caution to avoid decomposition.
Formation of elimination byproducts.- Use a less hindered fluorinating agent.- Perform the reaction at a lower temperature.- The choice of solvent can influence the reaction outcome; consider screening different aprotic solvents.

Issue 3: Difficulty in deprotecting the silyl group.

Question Possible Cause Troubleshooting Steps
The removal of the TBDMS group is incomplete. Inefficient deprotection reagent.- Increase the equivalents of the deprotection reagent (e.g., TBAF, HCl).- Increase the reaction time or temperature.
Product volatility.- The free amine product might be volatile. Ensure the workup procedure minimizes loss (e.g., use of a rotary evaporator with a cold trap).

Issue 4: Low yield or poor quality of the final hydrochloride salt.

Question Possible Cause Troubleshooting Steps
The hydrochloride salt does not precipitate or is oily. Impurities in the free amine.- Purify the free amine by distillation or chromatography before salt formation.
Incorrect solvent for precipitation.- Use a dry, non-polar solvent like diethyl ether or dichloromethane for the precipitation.- Ensure the HCl solution is also anhydrous.
Excess HCl.- Use a stoichiometric amount of HCl. Excess acid can sometimes lead to the formation of oily products.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride?

A common and commercially available starting material is 2-amino-2-methyl-1-propanol. This molecule contains the required carbon skeleton and functional groups that can be chemically modified.

Q2: Why is it necessary to protect the amine group before fluorination?

The primary amine is nucleophilic and can react with many fluorinating agents. Protecting the amine group, for example as a silyl amine, prevents this side reaction and directs the fluorination to the hydroxyl group.

Q3: What are some common fluorinating agents for converting a primary alcohol to a fluoride?

Several reagents can be used for this transformation, including:

  • Diethylaminosulfur trifluoride (DAST)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA)

The choice of reagent can depend on the substrate, scale, and safety considerations.

Q4: How can I monitor the progress of the fluorination reaction?

The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of a new, typically less polar, spot for the fluorinated product. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool to monitor the reaction.

Q5: What are the safety precautions when working with fluorinating agents?

Fluorinating agents are often toxic, corrosive, and moisture-sensitive. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere.

Experimental Protocols

Protocol 1: Protection of 2-Amino-2-methyl-1-propanol

  • To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) dissolved in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fluorination of the Protected Amino Alcohol

  • Dissolve the purified 2-(tert-Butyldimethylsilylamino)-2-methyl-1-propanol (1.0 eq) in anhydrous DCM in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq).

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude fluorinated intermediate in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

  • Stir at room temperature for 2-4 hours until the deprotection is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove TBAF salts.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and cool to 0 °C.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Conversion of 2-(tert-Butyldimethylsilylamino)-2-methyl-1-propanol

Fluorinating AgentTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
DAST-78 to RT660-75Can lead to elimination byproducts at higher temperatures.
Deoxo-Fluor®-78 to RT665-80Generally more thermally stable than DAST.
TFEDMART to 501255-70Milder reagent, may require heating.

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Visualizations

Troubleshooting_Fluorination Start Low Yield in Fluorination Step Q1 Is the starting material consumed? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Cause1 Inactive Reagent or Suboptimal Temperature A1_No->Cause1 Cause2 Side Reactions (e.g., elimination) A1_Yes->Cause2 Cause3 Product Degradation or Difficult Workup A1_Yes->Cause3 Solution1 Use fresh reagent. Optimize temperature. Cause1->Solution1 Solution2 Lower reaction temperature. Screen solvents. Cause2->Solution2 Solution3 Use milder quench conditions. Optimize purification. Cause3->Solution3

Optimization

Common side reactions in the synthesis of fluorinated amines

Welcome to the Technical Support Center for the synthesis of fluorinated amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions and challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is resulting in a low yield of the desired amine. What are the common causes and how can I troubleshoot this?

A1: Low yields in fluorination reactions are a frequent issue and can stem from several factors. Here are some common causes and potential solutions:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can degrade over time. For instance, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are moisture-sensitive.[1]

    • Troubleshooting: Use a fresh bottle of the fluorinating reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Solvent: The choice of solvent is critical and can significantly impact reaction outcomes. Some fluorinating reagents, like Selectfluor, can react exothermically with solvents such as DMF, pyridine, and DMSO.[2]

    • Troubleshooting: Screen a range of anhydrous, non-protic solvents. Dichloromethane (DCM) is a commonly used solvent for many fluorination reactions.[3][4]

  • Suboptimal Reaction Temperature: Fluorination reactions can be highly temperature-sensitive. Higher temperatures can often favor elimination side reactions.

    • Troubleshooting: Try running the reaction at a lower temperature (e.g., -78 °C to 0 °C), especially during the addition of the fluorinating agent.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at the reduced temperature.

Q2: I am observing a significant amount of an elimination byproduct (alkene) in my reaction mixture. How can I minimize this side reaction?

A2: The formation of elimination byproducts is a common competitive side reaction to the desired nucleophilic substitution (SN2). This is particularly prevalent when using basic fluoride sources or with sterically hindered substrates. The primary elimination pathway is often the bimolecular elimination (E2) reaction.

  • Influence of the Base: The strength of the base used can significantly influence the ratio of E2 to SN2 products. Strong bases favor the E2 pathway.[5]

    • Troubleshooting: If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize its participation in the elimination reaction. Alternatively, using a less basic fluoride source, such as an amine-HF complex (e.g., Et3N·3HF), can also suppress elimination.

  • Solvent Effects: The polarity of the solvent can affect the competition between substitution and elimination.

    • Troubleshooting: A switch to a less polar solvent can sometimes disfavor the E2 pathway.

  • Leaving Group: While fluorine itself is the incoming nucleophile in many of these reactions, if you are starting from a halo-amine, the nature of the leaving group can play a role. Fluorine is a poor leaving group, which can favor an E1cb-type mechanism for elimination.

Q3: I am using an electrophilic fluorinating agent like Selectfluor™ for the fluorination of an aniline derivative, but the reaction is not proceeding as expected. What should I consider?

A3: While Selectfluor™ is a versatile and powerful electrophilic fluorinating agent, its reactivity and selectivity can be influenced by several factors, especially with amine substrates.

  • Reaction Medium: The solvent system is crucial. For the fluorination of some amines, a mixture of water and an organic solvent like chloroform has been shown to be effective.[6] Acetonitrile is also a commonly used solvent for Selectfluor™ reactions.[7]

  • Basicity of the Amine: Highly basic amines can react with Selectfluor™ in a complex manner, sometimes leading to a mixture of products or decomposition.

    • Troubleshooting: The presence of a mild, non-nucleophilic base can sometimes improve the reaction outcome. The order of addition of reagents can also be critical.

  • Substrate Reactivity: Electron-rich anilines are generally more reactive towards electrophilic fluorination. Electron-withdrawing groups on the aromatic ring can deactivate the substrate.

    • Troubleshooting: For less reactive substrates, longer reaction times or an increase in temperature may be necessary. However, this should be balanced against the potential for side reactions.

Troubleshooting Guides

Guide 1: Low Yield in Deoxyfluorination with DAST

This guide addresses the common issue of low yields when using DAST or related reagents to convert an amino alcohol to a fluoroamine.

Problem Possible Cause Suggested Solution
Low or no conversion of the starting material Inactive DAST due to moisture exposure.Use a fresh bottle of DAST and ensure anhydrous reaction conditions (oven-dried glassware, inert atmosphere).
Insufficient reagent.Increase the equivalents of DAST, especially for sterically hindered alcohols.
Low reaction temperature leading to slow reaction rate.Gradually increase the reaction temperature from -78 °C to 0 °C or room temperature while monitoring the reaction.[3] Be cautious of increased side reactions at higher temperatures.
Formation of multiple products Rearrangement of carbocation intermediates (Wagner-Meerwein or pinacol-type rearrangements).DAST can promote cationic rearrangements.[1] Consider using a less acidic fluorinating agent or performing the reaction at a lower temperature to minimize carbocation formation.
Elimination to form an alkene.Use a less basic workup procedure. Lowering the reaction temperature can also disfavor elimination.
Difficulty in product isolation The product is volatile or water-soluble.Check the aqueous layer after workup.[8] If the product is volatile, use care during solvent removal (e.g., use a cold trap).
The product is stuck to the purification media.If using column chromatography, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).[9]

Data Presentation

Table 1: Influence of Reaction Conditions on the Ratio of Substitution (SN2) to Elimination (E2) Products in the Fluorination of a Secondary Alkyl Halide.

Fluoride SourceBaseSolventTemperature (°C)SN2 : E2 Ratio
TBAFNoneAcetonitrile25High E2
TBAF(t-BuOH)₄NoneAcetonitrile25Increased SN2
CsFNonet-BuOH80Predominantly SN2
KF18-crown-6Acetonitrile80Moderate SN2

Data is illustrative and compiled from general principles of organic chemistry. Actual ratios will vary depending on the specific substrate.

Experimental Protocols

Protocol 1: Deoxyfluorination of an Amino Alcohol using DAST

This protocol describes a general procedure for the conversion of a primary or secondary amino alcohol to the corresponding fluoroamine using diethylaminosulfur trifluoride (DAST).

Materials:

  • Amino alcohol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the amino alcohol (1.0 eq.) in anhydrous DCM (e.g., 0.1 M solution) in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1-1.5 eq.) dropwise to the stirred solution via syringe.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[4]

Protocol 2: Reductive Amination of a Fluorinated Ketone

This protocol outlines a one-pot procedure for the synthesis of a fluorinated amine from a fluorinated ketone and a primary amine using sodium cyanoborohydride.

Materials:

  • Fluorinated ketone

  • Primary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the fluorinated ketone (1.0 eq.) and the primary amine (1.0-1.2 eq.) in methanol, add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6).[10]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq.) in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to quench the reaction and neutralize the acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield of Fluorinated Amine CheckReagent Check Fluorinating Reagent Activity Start->CheckReagent CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckWorkup Review Workup and Purification Start->CheckWorkup ReagentInactive Reagent Inactive (Moisture Sensitivity) CheckReagent->ReagentInactive Degraded? WrongSolvent Inappropriate Solvent CheckConditions->WrongSolvent Compatibility? WrongTemp Suboptimal Temperature CheckConditions->WrongTemp Optimized? ProductLoss Product Loss During Workup/Purification CheckWorkup->ProductLoss Recovery? UseFreshReagent Use Fresh Reagent, Ensure Anhydrous Conditions ReagentInactive->UseFreshReagent Solution ScreenSolvents Screen Anhydrous, Non-Protic Solvents (e.g., DCM) WrongSolvent->ScreenSolvents Solution OptimizeTemp Optimize Temperature (Often Lower) WrongTemp->OptimizeTemp Solution ModifyPurification Modify Purification (e.g., different column, check aqueous layer) ProductLoss->ModifyPurification Solution SN2_vs_E2 Substrate Alkyl Halide + Amine SN2_Pathway SN2 Pathway Substrate->SN2_Pathway Nucleophilic Attack E2_Pathway E2 Pathway Substrate->E2_Pathway Proton Abstraction SN2_Product Fluorinated Amine (Desired Product) SN2_Pathway->SN2_Product E2_Product Alkene (Side Product) E2_Pathway->E2_Product StericHindrance Steric Hindrance StericHindrance->E2_Pathway Favors BaseStrength Strong Base BaseStrength->E2_Pathway Favors PolarAprotic Polar Aprotic Solvent PolarAprotic->SN2_Pathway Favors NonpolarSolvent Nonpolar Solvent NonpolarSolvent->E2_Pathway Can Favor

References

Troubleshooting

Troubleshooting guide for fluorinated amine synthesis.

Welcome to the technical support center for fluorinated amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challeng...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorinated amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and characterization of fluorinated amines.

Section 1: Reaction Optimization & Low Yields

Q1: I am observing low or no conversion of my starting amine. What are the potential causes and how can I improve the yield?

A1: Low conversion in fluorination reactions can stem from several factors related to reagents, reaction conditions, and the nature of your substrate.

  • Reagent Reactivity and Stability: The choice of fluorinating agent is critical. Electrophilic N-F reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are common, but their reactivity varies.[1][2] Ensure your chosen reagent is active and has not decomposed. For instance, some hypervalent iodine-based trifluoromethylating reagents may require low temperatures to prevent decomposition.[3]

  • Substrate Reactivity: The electronic properties of your amine play a significant role. Electron-rich amines are generally more nucleophilic and react more readily. Conversely, electron-poor amines, such as anilines with electron-withdrawing groups, may exhibit low reactivity under standard conditions.[4][5]

  • Reaction Conditions:

    • Solvent: The solvent can significantly influence the reaction outcome. Anhydrous, non-nucleophilic solvents like acetonitrile are often a good starting point.[6] Some reagents may react with common solvents like DMF, pyridine, or DMSO.[6]

    • Temperature: Temperature control is crucial. Some reactions require elevated temperatures to proceed, while others may need cooling to prevent byproduct formation or reagent decomposition.[3][6] A systematic temperature screen is advisable.

    • Base/Catalyst: The choice of base or catalyst can be critical for activating the substrate or the fluorinating reagent. A screening of common organic bases (e.g., DIPEA, Et3N, DBU) may be necessary to find optimal conditions.[3]

Q2: My reaction is producing multiple products and has low regioselectivity. How can I improve the selectivity?

A2: The formation of multiple products is often due to the presence of several reactive sites on the substrate molecule.

  • Directing Groups: Existing functional groups on your starting material can direct the fluorination to a specific position. For example, in substituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[6] Careful consideration of the electronic and steric effects of substituents is key to predicting and controlling regioselectivity.

  • Protecting Groups: If your amine has multiple nucleophilic sites (e.g., other amines, hydroxyl groups), consider using protecting groups to block unwanted reactivity. The choice of protecting group will depend on the stability of your compound and the reaction conditions.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence regioselectivity. Screening different metal/ligand combinations is a common strategy to optimize for the desired isomer.

Section 2: Product Stability & Workup Issues

Q3: My fluorinated amine product seems to be degrading during aqueous workup. What is happening and what can I do?

A3: Many fluorinated amines, particularly certain trifluoromethylamines and α-fluoroamines, are sensitive to water and can degrade, especially under basic or acidic conditions.[4][5][7][8][9]

  • Hydrolysis: The strong electron-withdrawing effect of the fluorine atoms can make the nitrogen atom susceptible to nucleophilic attack by water, leading to hydrolysis of the N-CF3 or N-CHF2 group.[7][8][9] Some trifluoromethylamines have been shown to be prone to hydrolysis.[8][9]

  • Elimination of HF: β-fluoroamines with an acidic α-proton can be unstable and undergo elimination of hydrogen fluoride (HF).[7]

Solutions:

  • Avoid Aqueous Workup: If possible, opt for a non-aqueous workup. This can involve direct filtration of the reaction mixture through a pad of Celite® or silica gel to remove solid byproducts and excess reagents.[4][5]

  • Anhydrous Extraction: If an extraction is necessary, use anhydrous solvents and minimize contact time with any aqueous phase. Ensure the aqueous phase is neutral or slightly acidic, as basic conditions can promote degradation.[5]

  • Prompt Neutralization: If an aqueous workup is unavoidable, perform it at low temperatures and neutralize the solution promptly.[10]

  • Amide Formation: The stability of fluoromethylamines can be improved by converting them into amides, which reduces the electron density on the nitrogen atom.[7]

Section 3: Purification Challenges

Q4: I am having difficulty purifying my fluorinated amine product. What are some effective purification strategies?

A4: Purification of fluorinated compounds can be challenging due to their unique physical properties.

  • Removal of Excess Fluorinating Reagent: Unreacted electrophilic fluorinating agents can complicate purification.

    • Filtration: For solid reagents and byproducts, simple filtration through Celite® can be effective.[4][5]

    • Aqueous Wash: Some unreacted reagents can be removed with an aqueous wash, but be mindful of the stability of your product (see Q3).

    • Scavenger Reagents: A method for removing unreacted electrophiles involves treating the reaction mixture with a mercaptoalkanesulfonic acid conjugate base, which reacts with the electrophile to form a water-soluble adduct that can be removed by aqueous extraction.[11]

  • Chromatography:

    • Column Chromatography: Standard silica gel column chromatography is often used. However, the polarity of fluorinated compounds can be unusual, so a thorough screen of solvent systems is recommended.

    • Reverse Phase HPLC: For more challenging separations, preparative reverse-phase HPLC can be a powerful tool, especially for purifying diastereomers.[12]

  • Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material.

Section 4: Analytical & Characterization Issues

Q5: I am seeing broad peaks in my ¹⁹F NMR spectrum. What could be the cause?

A5: Peak broadening in ¹⁹F NMR can arise from several factors:

  • Low Solubility/Sample Heterogeneity: If your compound is not fully dissolved, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening.

  • Chemical Exchange: The fluorine atoms may be undergoing exchange between different chemical environments on the NMR timescale. Running the experiment at a different temperature can help confirm this.

  • Instrumental Factors: An uneven baseline, which can be caused by a large spectral width or incorrect phasing, can sometimes be mistaken for broad peaks.[13]

Q6: Why is the baseline of my ¹⁹F NMR spectrum distorted or rolling?

A6: A rolling or distorted baseline is a common artifact in ¹⁹F NMR.

  • Large Spectral Width: The wide chemical shift range of ¹⁹F NMR often requires a large spectral width, which can lead to baseline distortions.[13]

  • Incorrect Phasing: Applying a large first-order phase correction can introduce baseline roll.[13]

  • Acoustic Ringing: This phenomenon can introduce oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.[13]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself can contribute to an uneven baseline.[13]

Data Summary Tables

Table 1: Comparison of Deoxyfluorinating Reagents for Carbamoyl Fluoride Synthesis

ReagentYield (%)Reference
DASTVery good to excellent[5]
XtalFluor-ELower efficiency than DAST[5]
XtalFluor-MLower efficiency than DAST[5]
FluoleadLower efficiency than DAST[5]

Table 2: Synthesis of Thiocarbamoyl Fluorides using DAST

SubstrateProductYield (%)
Various aminesThiocarbamoyl fluoridesModerate to excellent
Reference:[5]

Experimental Protocols

Protocol 1: Synthesis of Carbamoyl Fluorides via CO₂ Deoxyfluorination

This protocol is adapted from a method utilizing carbon dioxide as a C1 source.[5][14][15]

  • Reaction Setup: To a solution of the secondary amine (1.0 mmol, 1.0 equiv) and a base such as 4-(dimethylamino)pyridine (DMAP) (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (2 mL), add the deoxyfluorinating reagent (e.g., DAST, 1.0 mmol, 1.0 equiv).

  • CO₂ Atmosphere: Bubble atmospheric pressure CO₂ through the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Workup: Upon completion, the reaction mixture can be filtered through a pad of Celite® and the solvent removed under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

Protocol 2: Synthesis of Trifluoromethylamines from Thiocarbamoyl Fluorides

This protocol describes the desulfurinative fluorination of thiocarbamoyl fluorides.[4][16]

  • Reaction Setup: To a solution of the thiocarbamoyl fluoride (1.0 equiv) in acetonitrile, add an excess of silver(I) fluoride (AgF).

  • Reaction: Heat the reaction mixture at 50 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove silver salts.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude trifluoromethylamine, which can be further purified if necessary.

Visual Guides

Troubleshooting_Workflow start Low Reaction Yield reagent Check Reagent Activity & Purity start->reagent Possible Cause conditions Optimize Reaction Conditions start->conditions Possible Cause substrate Assess Substrate Reactivity start->substrate Possible Cause end Improved Yield reagent->end temp Screen Temperature conditions->temp solvent Screen Solvents conditions->solvent base Screen Bases/Catalysts conditions->base protect Use Protecting Groups substrate->protect activate Modify Electronics substrate->activate temp->end solvent->end base->end protect->end activate->end

Caption: Troubleshooting workflow for addressing low yields in fluorinated amine synthesis.

Purification_Strategy start Crude Product Mixture stability_check Product Stable to Aqueous Workup? start->stability_check aqueous_workup Aqueous Extraction stability_check->aqueous_workup Yes non_aqueous Non-Aqueous Workup stability_check->non_aqueous No chromatography Column Chromatography aqueous_workup->chromatography filtration Filtration through Celite®/Silica non_aqueous->filtration filtration->chromatography crystallization Crystallization chromatography->crystallization If Solid pure_product Pure Fluorinated Amine chromatography->pure_product crystallization->pure_product

Caption: Decision tree for selecting a suitable purification strategy.

References

Optimization

Stability issues of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in solution. The information is intended for r...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability data for this specific compound is limited, the guidance provided is based on established principles of organic chemistry and data from structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in solution?

The stability of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in solution can be influenced by several factors, including:

  • pH: Aqueous solutions of this amine hydrochloride are expected to be acidic.[1] Extreme pH values (highly acidic or alkaline) can promote hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or fluorescent light may induce photolytic degradation, particularly for fluorinated compounds.

  • Solvent: The choice of solvent can impact stability. While soluble in water and some polar organic solvents like ethanol, interactions with the solvent can influence degradation rates.[1]

  • Presence of Oxidizing Agents: This compound is incompatible with strong oxidizing agents, which can lead to decomposition.

Q2: How should I prepare and store solutions of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride to maximize stability?

To ensure the maximum stability of your solutions, we recommend the following practices:

  • Solvent Selection: Use high-purity solvents. For aqueous solutions, use purified water (e.g., deionized or distilled).

  • pH Control: If your experimental conditions allow, maintaining a slightly acidic to neutral pH is generally advisable for amine hydrochlorides to prevent the formation of the more reactive free base.

  • Temperature: Prepare solutions at room temperature and store them in a cool environment, such as a refrigerator (2-8 °C), unless otherwise specified for your application. For long-term storage, consider storing at -20°C.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Fresh Preparation: Whenever possible, prepare solutions fresh on the day of use.

Q3: I observe a change in the color or clarity of my 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride solution. What could be the cause?

A change in the appearance of your solution, such as discoloration or the formation of precipitates, is often an indicator of chemical degradation or contamination.

  • Discoloration: This may suggest the formation of degradation products, which can be chromophoric. This could be triggered by exposure to light, heat, or incompatible substances.

  • Precipitation: If the solution becomes cloudy or forms a precipitate, it could be due to the formation of an insoluble degradation product or a change in the solubility of the compound due to a shift in pH or temperature.

If you observe any changes in your solution's appearance, it is recommended to discard it and prepare a fresh solution. To investigate the cause, you could consider performing analytical tests such as HPLC or LC-MS to identify any impurities or degradation products.

Q4: What are the likely degradation pathways for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in solution?

While specific degradation pathways for this compound are not extensively documented, based on its structure, potential degradation mechanisms include:

  • Hydrolysis: Although the C-F bond is generally strong, under certain conditions (e.g., extreme pH and high temperature), hydrolysis could occur, potentially leading to the corresponding alcohol.

  • Oxidation: The amine group can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent degradation products.

A hypothetical degradation pathway is illustrated in the diagram below.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Solution degradation leading to lower effective concentration.Prepare fresh solutions before each experiment. Store stock solutions under recommended conditions (cool, dark, and tightly sealed). Verify the concentration of the stock solution periodically using a validated analytical method.
Appearance of unknown peaks in chromatogram (e.g., HPLC, GC) Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use these to develop a stability-indicating analytical method.
Loss of biological activity Degradation of the active compound.Confirm the identity and purity of the compound before preparing solutions. Prepare and store solutions as recommended to minimize degradation.
Precipitate formation upon storage Change in solubility or formation of insoluble degradation products.Ensure the storage temperature is appropriate. If storing at low temperatures, confirm the compound's solubility at that temperature. Filter the solution before use if a precipitate is observed, but it is best to prepare a fresh solution.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2] The following is a general protocol that can be adapted for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Objective: To investigate the degradation of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV system (or LC-MS for peak identification)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable analytical method (e.g., HPLC-UV) to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride under each stress condition.

    • Summarize the results in a table.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition Reagent/Condition Temperature Duration Expected Outcome
Acid Hydrolysis0.1 M HCl60°C24 hoursPotential for hydrolysis of the fluoro group.
Base Hydrolysis0.1 M NaOH60°C24 hoursPotential for hydrolysis and other base-catalyzed reactions.
Oxidation3% H₂O₂Room Temperature24 hoursOxidation of the amine functionality.
ThermalN/A60°C48 hoursGeneral thermal decomposition.
PhotolyticICH Q1B conditionsAs per chamberAs per guidelinePhotodegradation, potentially involving the C-F bond.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (60°C) prep->therm photo Photolytic (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize if applicable hplc HPLC-UV / LC-MS Analysis sampling->hplc neutralize->hplc data Calculate % Degradation hplc->data pathway Identify Degradants & Propose Pathway data->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride hydrolysis Hydrolysis Product (e.g., corresponding alcohol) parent->hydrolysis H2O (Acid/Base, Heat) oxidation Oxidation Product (e.g., N-oxide) parent->oxidation [O] photolysis Photolytic Products (e.g., radical-mediated products) parent->photolysis hv

Caption: Hypothetical degradation pathways.

References

Troubleshooting

How to prevent decomposition of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. Below you...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and handling in experimental settings.

Troubleshooting Guide: Investigating Decomposition

Should you suspect decomposition of your 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride sample, this guide provides a systematic approach to identify the root cause and implement corrective actions.

Symptom: Unexpected or Poor Experimental Results

If your experiments are yielding inconsistent or unexpected results, it may be indicative of starting material degradation.

dot

Caption: Troubleshooting workflow for unexpected experimental results.

Symptom: Visible Changes in the Sample

Changes in the physical appearance of the compound are a direct indicator of potential decomposition.

ObservationPotential CauseRecommended Action
Discoloration (e.g., yellowing) Oxidation or formation of degradation products.Discard the sample and obtain a fresh batch. Review storage conditions to exclude air and light.
Caking or Clumping Absorption of moisture.Dry the sample under vacuum if appropriate for the intended use, otherwise, discard. Store future samples in a desiccator.
Change in Odor Formation of volatile degradation products.Handle in a fume hood. Discard the sample and review storage and handling procedures.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride?

To ensure the long-term stability of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, it is recommended to store the compound in a cool, dry, and dark place.[1] A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is crucial to prevent moisture absorption and oxidation.[1] For storage, use containers made of chemically resistant materials such as glass or polyethylene. Avoid metal containers, as halogenated compounds can potentially corrode them, especially in the presence of moisture.

2. What are the likely decomposition pathways for this compound?

While specific degradation pathways for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride are not extensively documented in the literature, based on its chemical structure, several potential pathways can be proposed:

  • Hydrolysis: The amine hydrochloride can exist in equilibrium with the free amine in solution. The free amine may be susceptible to hydrolysis, although the C-F bond is generally strong.

  • Elimination of Hydrogen Fluoride (HF): Under certain conditions (e.g., heat or presence of a base), the compound could undergo elimination of HF to form an enamine, which may further react or polymerize.

  • Oxidation: The amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[2][3] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, including C-F bond cleavage or reactions involving the amine group.[2][4]

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DecompositionPathways cluster_Pathways Potential Decomposition Pathways Compound 2-Fluoro-1,1-dimethyl- ethylamine hydrochloride Hydrolysis Hydrolysis Compound->Hydrolysis Moisture Elimination Elimination of HF Compound->Elimination Heat / Base Oxidation Oxidation Compound->Oxidation Oxygen / Light Photodegradation Photodegradation Compound->Photodegradation UV/Visible Light DegradationProducts1 Hydrolyzed Products Hydrolysis->DegradationProducts1 Forms... DegradationProducts2 Enamine/ Polymerized Products Elimination->DegradationProducts2 Forms... DegradationProducts3 N-oxides Oxidation->DegradationProducts3 Forms... DegradationProducts4 Various Photoproducts Photodegradation->DegradationProducts4 Forms...

Caption: Proposed decomposition pathways for the compound.

3. How can I assess the stability of my sample?

A forced degradation study is the most effective way to assess the stability of your sample and identify potential degradation products.[2][5][6][7][8] This involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions.

Experimental Protocols: Forced Degradation Studies

The following protocols are designed to assess the stability of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride under various stress conditions. The goal is to achieve 5-20% degradation to identify the primary degradation products.[9][10][11]

General Procedure:

  • Prepare a stock solution of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For each stress condition, transfer an aliquot of the stock solution to a suitable container (e.g., a sealed vial).

  • Expose the sample to the stress condition for a defined period.

  • At specified time points, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the stressed samples, along with a control sample stored under normal conditions, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

dot

ForcedDegradationWorkflow Start Start: Prepare Stock Solution Stress Expose to Stress Conditions Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze End End: Identify Degradants Analyze->End

Caption: General workflow for a forced degradation study.

Stress Conditions:

The following table summarizes typical conditions for forced degradation studies based on ICH guidelines.[2][7][9]

Degradation TypeExperimental ConditionsStorage ConditionsSampling Time (days)
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature or 50-70°C1, 3, 5, 7
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature or 50-70°C1, 3, 5, 7
Oxidation 0.1% - 3% H₂O₂Room TemperatureUp to 7
Thermal Degradation 40°C - 80°C (in solid state and solution)Oven1, 3, 5, 7
Photostability Exposure to a minimum of 1.2 million lux hours and 200 W h/m² UV lightPhotostability ChamberDuration of exposure

Analytical Methodology

A stability-indicating HPLC method is essential to separate the parent compound from any degradation products.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the compound and potential degradants absorb is common. For more detailed analysis and identification of degradation products, Mass Spectrometry (MS) detection is recommended.[3]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult relevant safety data sheets and perform their own risk assessments before handling any chemical. The proposed degradation pathways are theoretical and should be confirmed by experimental data.

References

Optimization

Optimization of reaction conditions for fluorination of dimethyl-ethylamine precursors

Technical Support Center: Fluorination of Dimethyl-ethylamine Precursors This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, a...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluorination of Dimethyl-ethylamine Precursors

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the fluorination of dimethyl-ethylamine precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for fluorinating dimethyl-ethylamine precursors?

A1: There are two main strategies:

  • Electrophilic Fluorination: This method uses an "F+" source to react with the electron-rich amine. Reagents like Selectfluor™ are commonly used. This is often suitable for direct N-F bond formation.[1][2][3]

  • Nucleophilic Fluorination: This involves displacing a leaving group on the precursor with a nucleophilic fluoride source ("F-"), such as potassium fluoride (KF) or cesium fluoride (CsF). This method is typically used for forming C-F bonds on the alkyl chains of the precursor. Challenges include the low solubility and high solvation energy of fluoride salts.[4][5][6]

Q2: How do I choose the appropriate fluorinating agent?

A2: The choice depends on the desired bond (C-F vs. N-F) and the substrate's nature.

  • For N-F bond formation , an electrophilic agent like Selectfluor™ (F-TEDA-BF4) is a robust choice. It is a stable, crystalline solid that is easier to handle than many alternatives.[7] Stoichiometric control can allow for the formation of R₂NF, RNHF, or even RNF₂ compounds from primary or secondary amines.[2][3]

  • For C-F bond formation via nucleophilic substitution, alkali metal fluorides like KF and CsF are cost-effective but require additives to enhance reactivity.[6][8] Phase-transfer catalysts (PTCs) such as quaternary ammonium salts are often necessary to improve the solubility and nucleophilicity of the fluoride ion.[9]

Q3: What are the critical safety precautions for fluorination reactions?

A3: Safety is paramount.

  • Reagent Compatibility: Many electrophilic fluorinating reagents (F+ sources) can react violently with common solvents like DMF, DMSO, or pyridine.[10] Always verify solvent compatibility before starting. Acetonitrile is often a compatible solvent for reagents like Selectfluor™.[2][3][10]

  • Product Stability: N-fluoroamines and difluoroamines can be thermally unstable and unpredictably shock-sensitive.[3] Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and blast shields, should always be used.

  • HF Formation: Nucleophilic reactions can generate hydrogen fluoride (HF), which is highly corrosive and toxic. Reactions should be conducted in a well-ventilated fume hood, and materials resistant to HF (e.g., fluoropolymer vessels) should be used.

Q4: How does solvent selection impact the reaction?

A4: The solvent plays a crucial role in both solubility and reactivity.

  • In nucleophilic fluorination , polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred. However, the choice can significantly influence yield, and solvent screening is recommended.[9] For instance, the use of t-butanol as a solvent has been shown to improve promoter efficiency in some cases.[8]

  • In electrophilic fluorination with agents like Selectfluor™, acetonitrile is a common and effective solvent.[2][3] Some reactions have also been reported in aqueous media or even under solvent-free conditions.[10]

Troubleshooting Guide

This section addresses common problems encountered during the fluorination of dimethyl-ethylamine precursors.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Water Contamination Fluoride ions have a strong tendency to form hydrogen bonds with water, which significantly reduces their nucleophilicity.[6] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Poor Fluoride Salt Solubility In nucleophilic reactions, KF or CsF have low solubility in organic solvents. Use a phase-transfer catalyst (e.g., tributylmethylammonium chloride) or a crown ether to increase solubility.[9]
Inactive Fluorinating Agent Electrophilic agents like Selectfluor™ are stable but should be stored in a desiccator. Nucleophilic fluoride sources can be hygroscopic. Use a fresh, dry batch of reagents if activity is suspect.
Sub-optimal Temperature Reaction temperature is critical. Low temperatures may result in slow reaction rates, while excessively high temperatures can lead to degradation of reagents or products.[9] Perform a temperature screen (e.g., 60°C, 90°C, 120°C) to find the optimal condition.
Incorrect Stoichiometry For electrophilic N-fluorination, the ratio of amine to fluorinating agent determines the product (e.g., -NHF vs. -NF₂).[3] Carefully control the molar equivalents of your reagents.

Problem 2: Formation of Multiple Side Products

Possible Cause Suggested Solution
Elimination Reactions The basicity of fluoride sources can promote HF elimination, especially with secondary and tertiary alkyl halides, leading to alkene byproducts.[5] Consider using a milder, non-basic fluoride source or a different synthetic route.
Amine Oxidation Some fluorinating agents can also act as oxidants, leading to undesired byproducts like imines or aldehydes.[11] If oxidation is observed, switch to a fluorinating agent with a lower oxidation potential.
Product Instability/Decomposition β-fluoroamines are known to be unstable due to the lone pair on the nitrogen facilitating HF elimination.[11][12] If the product is unstable, consider converting the amine to a less nucleophilic amide to improve stability.[11][12]
Solvent Reactivity Selectfluor™ can react exothermically with certain solvents like DMF and DMSO.[10] Ensure the solvent is inert under the reaction conditions. Acetonitrile is often a safe choice.[10]

Below is a troubleshooting flowchart for addressing low reaction yields.

G start Low Yield Observed check_reagents Are reagents (fluoride source, precursor, catalyst) pure and active? start->check_reagents check_conditions Are reaction conditions (temperature, time, atmosphere) optimized? check_reagents->check_conditions Yes sol_reagents Use fresh, anhydrous reagents. Verify precursor purity via NMR/GC-MS. check_reagents->sol_reagents No check_solubility Is the fluoride salt soluble? (Nucleophilic Fluorination) check_conditions->check_solubility Yes sol_conditions Screen temperature and extend reaction time. Ensure inert (N₂/Ar) atmosphere. check_conditions->sol_conditions No sol_solubility Add phase-transfer catalyst (PTC) or crown ether. Switch to a more polar aprotic solvent. check_solubility->sol_solubility No success Yield Improved check_solubility->success Yes sol_reagents->success sol_conditions->success sol_solubility->success

Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.

Quantitative Data on Reaction Conditions

Effective optimization requires understanding how different parameters affect the reaction outcome. The following table summarizes the impact of solvent choice on the yield of a model nucleophilic fluorination reaction.

Table 1: Effect of Solvent on Nucleophilic Fluorination Yield

SolventDielectric Constant (ε)Donor Number (DN)Typical Yield (%)Notes
Acetonitrile (MeCN)37.514.170-85%Good balance of polarity and high boiling point. Often the first choice.
N,N-Dimethylformamide (DMF)36.726.665-80%High polarity can aid solubility, but may be reactive with some electrophilic agents.[10]
Dimethyl Sulfoxide (DMSO)46.729.860-75%Very polar, but can also be reactive and difficult to remove.[10]
Tetrahydrofuran (THF)7.620.040-60%Lower polarity often leads to lower yields due to poor salt solubility.
t-Butanol10.9-50-70%Can act as both solvent and promoter by forming hydrogen bonds.[8]
Note: Yields are representative and can vary significantly based on the specific substrate, fluorinating agent, and catalyst used.

Experimental Protocols

The following are generalized starting protocols. Users should optimize conditions for their specific dimethyl-ethylamine precursor.

Protocol 1: Electrophilic N-Fluorination using Selectfluor™

This protocol describes the formation of an N-F bond on a secondary amine precursor.

  • Preparation: In a fume hood, add the dimethyl-ethylamine precursor (1.0 eq) and anhydrous acetonitrile to a dry round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add Selectfluor™ (1.1 eq for monofluorination) to the solution in one portion at room temperature. Note: For primary amines, 2.2 eq may be needed for difluorination.[3]

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the reaction progress by TLC or GC-MS. Reactions are often complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by slowly adding water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic C-Fluorination using KF and a Phase-Transfer Catalyst

This protocol is for substituting a leaving group (e.g., -OTs, -OMs, -Br) on an alkyl chain of the precursor.

  • Preparation: Add spray-dried potassium fluoride (3.0 eq) and a phase-transfer catalyst such as tributylmethylammonium chloride (0.2 eq) to a dry flask under an inert atmosphere (N₂ or Ar).

  • Solvent and Substrate Addition: Add a polar aprotic solvent (e.g., anhydrous acetonitrile) followed by the dimethyl-ethylamine precursor bearing a leaving group (1.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS. These reactions may require 12-48 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove excess KF and other salts.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or distillation.

The general experimental workflow for these protocols is visualized below.

G start Start: Precursor & Glassware setup Reaction Setup: Add Precursor, Solvent, & Reagents start->setup reaction Reaction: Stir at Optimized Temperature setup->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: Quench & Extract monitoring->workup Complete purification Purification: Column Chromatography or Distillation workup->purification analysis Final Product Analysis (NMR, MS) purification->analysis end End: Pure Fluorinated Product analysis->end

Caption: A generalized workflow for fluorination experiments.

References

Troubleshooting

Technical Support Center: 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Fluoro-1,1-dimethyl-ethylamine hydr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Issue 1: The final product has a low melting point and appears oily or discolored.

  • Question: My purified 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride has a melting point that is lower than the reported value and has a yellowish or brownish tint. What are the likely impurities and how can I remove them?

  • Answer: A low melting point and discoloration suggest the presence of residual solvents, starting materials, or byproducts from the synthesis. Common impurities could include unreacted starting materials or byproducts from side reactions.

    Recommended Actions:

    • Recrystallization: This is often the most effective method for removing colored impurities and improving the crystalline quality of the product.[1][2]

    • Solvent Wash: Washing the crude product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble, can be effective.

    • Activated Carbon Treatment: Treatment with activated charcoal can help remove colored impurities.

Issue 2: The yield is significantly low after recrystallization.

  • Question: I am losing a substantial amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low yield during recrystallization can be due to several factors, including the choice of solvent, the volume of solvent used, and the cooling process.

    Recommended Actions:

    • Optimize Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine hydrochlorides, polar solvents like ethanol, isopropanol, or mixtures with water are often suitable.[2] Experiment with different solvents or solvent mixtures to find the optimal system.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery of the purified compound.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve the overall yield.

    • Solvent/Anti-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) until the solution becomes cloudy. Heating to redissolve and then slow cooling can lead to better crystal formation and yield.[2]

Issue 3: The product is hygroscopic and difficult to handle.

  • Question: The purified 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is absorbing moisture from the air and becoming sticky. How should I handle and store it?

  • Answer: Amine hydrochlorides are often hygroscopic. Proper handling and storage are crucial to maintain the integrity of the compound.

    Recommended Actions:

    • Drying: Ensure the product is thoroughly dried under vacuum, preferably over a strong desiccant like phosphorus pentoxide.

    • Inert Atmosphere: Handle the dried product in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

    • Storage: Store the compound in a tightly sealed container, preferably in a desiccator, in a cool, dry place.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride?

A1: Impurities can originate from various sources during the synthesis and workup process. These may include:

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in the final product.

  • Byproducts: Side reactions can generate structurally related impurities. For instance, the synthesis of similar fluorinated amines can produce byproducts through over-fluorination or elimination reactions.[3]

  • Residual Solvents: Solvents used in the reaction or purification steps may not be completely removed.

  • Reagents: Impurities present in the reagents used for synthesis can be carried through to the final product.

Q2: What analytical techniques are recommended for assessing the purity of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride?

A2: Several analytical techniques can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for identifying and quantifying organic impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify impurities.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the main component and any impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: Can I use column chromatography to purify 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride?

A3: While possible, purifying highly polar amine hydrochlorides by standard silica gel column chromatography can be challenging due to their strong interaction with the stationary phase. If this method is attempted, it is often necessary to use a polar mobile phase, sometimes with additives like triethylamine or ammonia, to reduce tailing and improve elution. Reverse-phase chromatography might be a more suitable chromatographic method.

Data Presentation

Table 1: Comparison of Purification Methods for Amine Hydrochlorides

Purification MethodTypical Solvents/ConditionsExpected PurityAdvantagesDisadvantages
Recrystallization Ethanol, Isopropanol, Methanol, Water, or mixtures thereof.[2]>99%Effective for removing a wide range of impurities; scalable.Can lead to significant yield loss if not optimized.[2]
Solvent Wash Diethyl ether, Acetone, Hexanes.VariableSimple and quick for removing soluble impurities.Less effective for impurities with similar solubility to the product.
Precipitation Adding a non-polar solvent (anti-solvent) to a solution of the amine hydrochloride in a polar solvent.[6]>98%Can be faster than recrystallization.May trap impurities within the precipitated solid.

Experimental Protocols

Protocol 1: Recrystallization of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

  • Dissolution: In a fume hood, place the crude 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Precipitation (Solvent/Anti-Solvent Method)

  • Dissolution: Dissolve the crude 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol).

  • Precipitation: While stirring, slowly add a non-polar anti-solvent in which the product is insoluble (e.g., diethyl ether) until the solution becomes persistently cloudy.

  • Crystallization: Gently warm the mixture until the solution becomes clear again. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Mandatory Visualization

PurificationWorkflow cluster_input Initial State cluster_purification Purification Steps cluster_analysis Quality Control cluster_output Final Product CrudeProduct Crude 2-Fluoro-1,1-dimethyl- ethylamine hydrochloride Recrystallization Recrystallization or Precipitation CrudeProduct->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying PurityAnalysis Purity Analysis (HPLC, NMR, MP) Drying->PurityAnalysis PurityAnalysis->Recrystallization Repurify PureProduct Pure 2-Fluoro-1,1-dimethyl- ethylamine hydrochloride PurityAnalysis->PureProduct Meets Specs

Caption: Workflow for the purification and quality control of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

References

Optimization

Challenges in the scale-up synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

Technical Support Center: Synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride Welcome to the technical support center for the scale-up synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. This resource is...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

Welcome to the technical support center for the scale-up synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with transitioning this synthesis from laboratory to pilot-plant or manufacturing scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride suitable for scale-up?

A1: While various synthetic strategies can be employed at the lab scale, for larger quantities, routes starting from commercially available and relatively inexpensive starting materials are preferred. A common conceptual approach involves the formation of a suitable precursor followed by fluorination and amination steps. One plausible route begins with a protected amino alcohol, which is then fluorinated and deprotected. Another strategy could involve the direct amination of a fluorinated precursor. The choice of route often depends on factors like cost of goods, safety, and environmental impact.

Q2: What are the primary challenges when scaling up the synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride?

A2: Key challenges in scaling up this synthesis include:

  • Thermal Management: Fluorination and amination reactions can be highly exothermic. Managing the heat generated in large reactors is critical to prevent runaway reactions and ensure product quality.[1][2]

  • Mixing Efficiency: Achieving uniform mixing in large vessels is more challenging and can significantly affect reaction rates, yield, and the impurity profile.[1]

  • Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at the manufacturing scale, requiring modifications to the purification process.[1]

  • Purification and Isolation: Methods like column chromatography, which are common in the lab, are often not feasible for large-scale production. Developing robust crystallization processes is crucial for obtaining the high-purity hydrochloride salt.[1][2]

  • Handling of Hazardous Reagents: The synthesis may involve hazardous materials that require special handling procedures and engineering controls at scale.[3]

Q3: How can I monitor the progress of the synthesis reaction at scale?

A3: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the reaction progress. At-line or in-line HPLC can provide near-real-time data on the consumption of starting materials and the formation of the product and key intermediates. Gas Chromatography (GC) may also be suitable depending on the volatility and stability of the components.

Q4: What are the critical safety considerations for the scale-up synthesis?

A4: A thorough risk assessment should be conducted before any scale-up activities.[3] Key safety considerations include:

  • Exothermic Reactions: Implement robust cooling systems and emergency shutdown procedures.

  • Hazardous Reagents: Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) when handling corrosive or toxic reagents.

  • Pressure Management: Be aware of potential gas evolution (e.g., during hydrochloride salt formation) and ensure reactors are properly vented.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Degradation of product or intermediates.- Monitor reaction progress using HPLC or GC to ensure completion. - Closely monitor and control the internal reaction temperature. - Evaluate and optimize the stirrer design and speed for the reactor volume.[1] - Investigate the stability of the product and intermediates under the reaction and workup conditions.
High Levels of Impurities - Side reactions due to localized overheating. - Incomplete conversion of starting materials. - Impurities in starting materials.- Improve heat transfer and mixing to maintain a uniform temperature. - Extend reaction time or adjust stoichiometry to drive the reaction to completion. - Qualify all raw materials to ensure they meet the required specifications.
Difficulty in Product Isolation/Purification - Product is an oil or difficult to crystallize. - Product loss during workup. - Inefficient separation from by-products.- Isolate the product as its hydrochloride salt, which is typically a crystalline solid. - Optimize the crystallization solvent system and conditions (temperature, cooling rate). - Minimize the number of transfer steps and extractions to reduce mechanical losses.
Inconsistent Results Upon Scale-up - Poor heat transfer in larger reactors. - Inefficient mixing. - Changes in addition rates of reagents.- Implement a robust cooling system and monitor the internal temperature of the reactor closely. - Use appropriate agitation to ensure homogenous mixing throughout the reaction vessel. - Maintain proportional addition rates of reagents as established in the laboratory-scale experiments.[2]

Experimental Protocols

Illustrative Protocol: Formation of the Hydrochloride Salt

This protocol provides a general procedure for the formation and isolation of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride from the free base.

Materials:

  • 2-Fluoro-1,1-dimethyl-ethylamine (free base) solution in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Anhydrous hydrogen chloride (gas or solution in a compatible solvent).

  • Inert solvent for precipitation/crystallization (e.g., heptane).

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve the crude 2-Fluoro-1,1-dimethyl-ethylamine in a minimal amount of a suitable anhydrous solvent.

  • Cool the solution in an ice-water bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl dropwise with vigorous stirring. Monitor the pH to ensure it becomes acidic (pH < 3).

  • The hydrochloride salt will precipitate as a white solid.

  • Continue stirring in the ice bath for a predetermined time to ensure complete precipitation.

  • Collect the solid by filtration.

  • Wash the filter cake with a cold, non-polar solvent (e.g., heptane) to remove non-polar impurities.

  • Dry the product under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Starting Material Input 1.0 eq1.0 eq
Solvent Volume 100 mL10 L
Reaction Time 4 hours6-8 hours
Typical Yield 85%75-80%
Purity (by HPLC) >99%>98%
Key Impurity A <0.1%0.5-1.0%
Key Impurity B Not Detected0.2-0.5%

Note: This data is illustrative and will vary depending on the specific synthetic route and process parameters.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage cluster_purification Purification Stage cluster_final Final Product start Starting Materials reaction Chemical Reaction (Fluorination/Amination) start->reaction quench Reaction Quench reaction->quench extraction Aqueous Workup/ Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Concentration drying->concentration salt_formation Hydrochloride Salt Formation concentration->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration & Washing crystallization->filtration drying_final Final Product Drying filtration->drying_final final_product 2-Fluoro-1,1-dimethyl- ethylamine hydrochloride drying_final->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or High Impurities cause1 Poor Temperature Control issue->cause1 cause2 Inefficient Mixing issue->cause2 cause3 Raw Material Quality issue->cause3 solution1 Optimize Heating/ Cooling System cause1->solution1 solution2 Improve Agitation (Stirrer Design/Speed) cause2->solution2 solution3 Qualify Raw Materials cause3->solution3

References

Troubleshooting

Technical Support Center: Interpreting Complex ¹⁹F NMR Spectra

Welcome to the technical support center for troubleshooting common artifacts and complexities in fluorine-19 (¹⁹F) NMR spectra. This guide is designed for researchers, scientists, and drug development professionals to id...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common artifacts and complexities in fluorine-19 (¹⁹F) NMR spectra. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their ¹⁹F NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling or distorted baseline is a common artifact in ¹⁹F NMR that can complicate phasing and accurate integration. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Check Acquisition Parameters:

    • Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range (~300 ppm or more).[1] Acquiring a very large spectral width can often lead to baseline distortions.[2][3] If possible, narrow the spectral width to the region of interest after an initial survey scan.[3]

    • Acoustic Ringing: The radiofrequency pulse can cause vibrations in the probe, leading to oscillations in the initial part of the Free Induction Decay (FID). This "acoustic ringing" results in baseline problems.[2] Modern spectrometers often have settings to mitigate this; consult your instrument's manual.

  • Review Data Processing:

    • Incorrect Phasing: Applying a large first-order phase correction can introduce baseline roll.[2][3] Reset the phasing parameters and attempt a careful manual phase correction, focusing on a zero-order correction first.[4]

    • Baseline Correction Algorithms: If manual phasing is insufficient, use your software's baseline correction tools. Polynomial fitting is a common approach. For best results, apply the correction only to specific regions of the spectrum that are free of signals.[5][6]

  • Evaluate the NMR Probe:

    • Probe Background Signals: The NMR probe itself may contain fluorine-containing materials (e.g., Teflon™ components), which can contribute broad, underlying signals that result in an uneven baseline.[2][4] Running a spectrum of a blank solvent can help identify these background signals.

Q2: My ¹⁹F NMR peaks are unexpectedly broad. What are the potential causes and solutions?

Broad peaks in an NMR spectrum can obscure coupling information and make interpretation difficult. The causes can range from sample preparation issues to molecular dynamics.[7][8]

Troubleshooting Workflow:

G cluster_acq Acquisition cluster_proc Processing cluster_calc Calculation p1 Set D1 ≥ 5x T₁ p2 Set O1P between analyte & standard p1->p2 p3 Set adequate SW p2->p3 p4 Acquire sufficient scans (NS) for S/N > 150 p3->p4 d1 Apply Exponential Line Broadening (e.g., 0.3 Hz) p4->d1 d2 Manual Phase Correction d1->d2 d3 Automated Baseline Correction d2->d3 d4 Integrate Signals (wide, consistent range) d3->d4 c1 Calculate Purity/ Concentration d4->c1

References

Optimization

Overcoming low reactivity of fluorinated precursors in synthesis

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on overcoming the common challenges associated with the low react...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on overcoming the common challenges associated with the low reactivity of fluorinated precursors in chemical synthesis. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my reactions with fluorinated precursors often result in low yields or fail completely?

A1: The low reactivity of many fluorinated precursors stems from the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is the strongest single bond to carbon. This makes processes that require C-F bond cleavage, such as oxidative addition in many cross-coupling reactions, challenging. Additionally, the high electronegativity of fluorine can deactivate aromatic rings towards certain electrophilic substitutions. However, this same property can be advantageous in nucleophilic aromatic substitution (SNAr) reactions.

Q2: Are there general strategies to enhance the reactivity of fluorinated compounds?

A2: Yes, several strategies can be employed:

  • Catalyst and Ligand Selection: For cross-coupling reactions, employing electron-rich and bulky ligands can enhance the reactivity of the metal catalyst towards C-F bond activation.

  • Advanced Energy Input: Microwave irradiation and flow chemistry techniques can significantly accelerate reaction rates and improve yields by providing efficient and uniform heating.

  • Photoredox Catalysis: This method uses light to generate highly reactive radical intermediates, enabling C-F bond functionalization under mild conditions.[1][2]

  • Optimizing Reaction Conditions: Careful selection of solvents, bases, and temperature is crucial and often substrate-specific.

Q3: When is the low reactivity of a C-F bond an advantage?

A3: The inertness of the C-F bond is a significant advantage in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic attack, and since the C-F bond cleavage is not the rate-determining step, fluoroarenes can be more reactive than their chloro- or bromo- counterparts in these reactions.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of Fluoroarenes

Question: I am attempting a Suzuki-Miyaura coupling with a fluoroarene and an arylboronic acid, but I am observing very low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in Suzuki-Miyaura couplings of fluoroarenes is typically due to the difficulty of the oxidative addition step. Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective.

    • Recommendation: Employ electron-rich and bulky phosphine ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to increase the electron density on the palladium center, which promotes oxidative addition.[3]

  • Base Selection: The choice of base is critical for the transmetalation step.

    • Recommendation: Stronger bases are often required. Consider using K₃PO₄ instead of weaker bases like K₂CO₃ or Cs₂CO₃.[3][4]

  • Solvent System: The polarity and composition of the solvent can significantly influence the reaction rate.

    • Recommendation: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1), is often effective.[4] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Reaction Temperature: Higher temperatures are generally needed to overcome the activation energy of C-F bond cleavage.

    • Recommendation: Increase the reaction temperature to 100-120 °C.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling of Fluoroarenes

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst and Ligand (e.g., Pd(OAc)₂ with SPhos/XPhos) start->catalyst base Use a Stronger Base (e.g., K₃PO₄) catalyst->base No Improvement success Improved Yield catalyst->success Success solvent Modify Solvent System (e.g., Dioxane/Water, Degassed) base->solvent No Improvement base->success Success temperature Increase Reaction Temperature (100-120 °C) solvent->temperature No Improvement solvent->success Success temperature->success Success

Caption: A step-by-step guide to troubleshooting low yields in Suzuki-Miyaura coupling reactions involving fluoroarenes.

Parameter Conventional Conditions Optimized Conditions for Fluoroarenes Yield Improvement
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ / SPhosSignificant
Base Na₂CO₃K₃PO₄Up to 80% increase
Solvent Toluene1,4-Dioxane / H₂OImproved solubility and rates
Temperature 80 °C100-120 °CNecessary for C-F activation

Data Table 1: Comparison of conventional and optimized conditions for Suzuki-Miyaura coupling of fluoroarenes. Yield improvements are generalized from literature and can vary based on specific substrates.

Issue 2: Inefficient Deoxyfluorination of Alcohols

Question: My deoxyfluorination reaction of a secondary alcohol using DAST is giving a low yield of the desired fluoride and a significant amount of elimination byproduct. What can I do to improve the selectivity?

Answer: Low yields and poor selectivity in deoxyfluorination are common issues. Here are some troubleshooting steps:

  • Reagent Choice and Quality:

    • Recommendation: Ensure your DAST or other deoxyfluorinating agent (e.g., Deoxo-Fluor) is fresh, as they are moisture-sensitive and can degrade over time.[5] Consider alternative reagents like PyFluor or PhenoFluor which may offer different selectivity profiles.

  • Reaction Temperature:

    • Recommendation: Lowering the reaction temperature can often favor the SN2 pathway (fluorination) over elimination. Start at -78 °C and slowly warm the reaction, monitoring by TLC.[6]

  • Solvent:

    • Recommendation: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor a more concerted SN2 mechanism. Screen solvents like DCM, THF, and toluene.

  • Base:

    • Recommendation: If the reaction conditions are leading to HF formation which can promote elimination, a non-nucleophilic, sterically hindered base can sometimes minimize this side reaction.[5]

Decision Tree for Optimizing Deoxyfluorination

start Low Yield / Poor Selectivity in Deoxyfluorination check_reagent Is the fluorinating reagent fresh? start->check_reagent new_reagent Use a fresh bottle of reagent. check_reagent->new_reagent No check_temp Is the reaction temperature optimized? check_reagent->check_temp Yes new_reagent->check_temp lower_temp Lower the reaction temperature (e.g., -78 °C to 0 °C). check_temp->lower_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen non-polar solvents (DCM, THF, Toluene). check_solvent->screen_solvents No consider_base Consider a non-nucleophilic base. check_solvent->consider_base Yes screen_solvents->consider_base success Improved Outcome consider_base->success

Caption: A logical workflow for troubleshooting common issues in deoxyfluorination reactions.

Advanced Techniques for Enhancing Reactivity

For particularly challenging substrates, modern synthetic techniques can provide a significant advantage.

Microwave-Assisted Synthesis

Microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times and improve yields for reactions with fluorinated precursors.

Reaction Conventional Heating Microwave Heating Reference
Fluorination of 2-acylpyrroles24 h, 60 °C, 45% yield10 min, 150 °C, 85% yield[7]
Nucleophilic Substitution45 min, reflux, 75-92% yield5-15 min, 150 °C, >90% yield[8]

Data Table 2: Comparison of conventional vs. microwave heating for fluorination reactions.

Flow Chemistry

Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time. This is particularly beneficial for handling hazardous fluorinating reagents and for optimizing reaction conditions.

Experimental Workflow for Flow Fluorination

reagents Reagent Pumps (Substrate & Fluorinating Agent) mixer T-Mixer reagents->mixer reactor Heated Reactor Coil (Controlled Temperature & Residence Time) mixer->reactor quenching In-line Quenching reactor->quenching purification In-line Purification (Scavenger Column) quenching->purification collection Product Collection purification->collection

Caption: A generalized experimental setup for performing fluorination reactions in a continuous flow system.[7][9]

Parameter Batch Reaction Flow Reaction Advantage of Flow
Reaction Time Hours to daysMinutes (residence time)Rapid optimization and scale-up
Temperature Control Prone to hotspotsPrecise and uniformImproved selectivity, reduced byproducts
Safety Handling of bulk hazardous reagentsSmall reaction volume, in-situ generationMinimized risk
Yield VariableOften higher and more consistentBetter control over parameters

Data Table 3: Comparison of batch vs. flow chemistry for fluorination reactions.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Electrophilic Fluorination of a Ketone

Objective: To synthesize an α-fluoroketone using Selectfluor® under microwave irradiation.

Materials:

  • Ketone (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (5 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add the ketone (1.0 mmol) and a magnetic stir bar.

  • Add acetonitrile (5 mL) and stir until the ketone is fully dissolved.

  • Add Selectfluor® (1.1 mmol) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.[10]

  • After completion, cool the reaction vial to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Nickel-Catalyzed Hydrodefluorination of a Perfluoroalkyl Arene

Objective: To achieve exhaustive hydrodefluorination of a perfluoroalkyl arene using a nickel catalyst.

Materials:

  • Perfluoroalkyl arene (e.g., 1-pentafluoroethylnaphthalene) (0.5 mmol)

  • Ni(cod)₂ (5 mol%)

  • 1,3-dicyclohexylimidazol-2-ylidene (ICy) (10 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Me₂PhSiH (10.0 equiv.)

  • Anhydrous DMF (2.5 mL)

  • Schlenk tube

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Ni(cod)₂ (5 mol%), ICy (10 mol%), and K₃PO₄ (2.0 equiv.).

  • Add the perfluoroalkyl arene (0.5 mmol) and a magnetic stir bar.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous DMF (2.5 mL) followed by Me₂PhSiH (10.0 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 60-120 °C with vigorous stirring.[11][12][13][14]

  • Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

References

Reference Data & Comparative Studies

Validation

Comparative Guide to Purity Analysis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride by HPLC

This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the purity analysis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. It is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the purity analysis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals. The guide also explores alternative analytical techniques and presents supporting data from analyses of similar compounds.

Introduction

2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is a chemical intermediate used in pharmaceutical research.[1] Ensuring its purity is critical for the synthesis of active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of amines in the pharmaceutical industry.[2][3] However, the analysis of small, polar amine hydrochlorides like 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride can present challenges such as poor retention on reversed-phase columns and low UV absorptivity.[4]

This guide outlines a proposed HPLC method for the purity analysis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, based on established methods for similar fluorinated and amine-containing compounds.[5] Additionally, it compares this proposed method with alternative techniques like Ion Chromatography (IC) and Gas Chromatography (GC), providing a comprehensive overview for selecting the most suitable analytical approach.

Proposed HPLC Method and Alternative Methodologies: A Comparison

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. Below is a comparison of a proposed HPLC method with Ion Chromatography and Gas Chromatography for the purity analysis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

FeatureProposed HPLC MethodIon Chromatography (IC)Gas Chromatography (GC)
Principle Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[2]Separation of ions and polar molecules based on their affinity to an ion exchanger.[6]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3]
Stationary Phase Reversed-phase C18 or C8 column.[4] A fluorinated stationary phase could also be considered to leverage potential fluorophilicity.[5]Cation-exchange column (e.g., Dionex IonPac CS19).[6]Various capillary columns with different polarities.
Mobile Phase/Carrier Gas Buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).[2]Aqueous eluent, often an acidic solution (e.g., methanesulfonic acid).[6]Inert gas (e.g., Helium, Nitrogen).
Detection UV (after derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[4]Suppressed conductivity detection.[6]Flame Ionization Detector (FID) or Mass Spectrometry (MS), often requires derivatization.[3][7]
Sample Preparation Dissolution in a suitable solvent.[4] Pre-column derivatization may be required to enhance UV detection.[7][8]Dissolution in deionized water, followed by filtration.[6]Derivatization to increase volatility and thermal stability.[3]
Advantages Widely available, versatile, high resolution, and compatible with MS detectors.[2]Excellent for small, polar, and ionic compounds; no derivatization needed.[6]High efficiency and sensitivity, especially with an MS detector.
Disadvantages Potential for poor retention of polar analytes; may require derivatization for UV detection.[4] The hydrochloride salt can cause peak splitting if buffering is inadequate.Specialized instrumentation; mobile phase limitations.Requires volatile and thermally stable analytes or derivatization, which can be time-consuming.[7]

Experimental Protocols

Proposed HPLC-UV Method (with Pre-column Derivatization)

This proposed method is based on common practices for the analysis of small amines.[4][7]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Derivatizing reagent (e.g., 9-fluorenylmethoxycarbonyl chloride - FMOC-Cl)[3]

  • Borate buffer

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride in a suitable diluent (e.g., a mixture of water and methanol).[4]

    • For derivatization, mix the sample solution with the derivatizing reagent in a borate buffer and allow the reaction to complete.[8]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water[5]

    • Mobile Phase B: 0.1% TFA in Acetonitrile[5]

    • Gradient: A suitable gradient to ensure separation of the derivatized analyte from impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 265 nm for FMOC derivatives).

    • Injection Volume: 10 µL

Alternative Method: Ion Chromatography

This method is adapted from established protocols for the analysis of amines in pharmaceutical samples.[6]

Instrumentation:

  • Ion Chromatography system with a suppressed conductivity detector

  • Cation-exchange column (e.g., Dionex IonPac CS19)[6]

Reagents:

  • Deionized water

  • Methanesulfonic acid

Procedure:

  • Standard and Sample Preparation:

    • Dissolve the sample in deionized water to a known concentration (e.g., 1 mg/mL).[6]

    • Filter the solution through a 0.2 µm filter.[6]

  • Chromatographic Conditions:

    • Eluent: Methanesulfonic acid gradient.[6]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Suppressed conductivity.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of a pharmaceutical intermediate like 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride by HPLC.

HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Inject into HPLC Dissolve->Inject Direct Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Conclusion

The purity analysis of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride can be effectively performed using a reversed-phase HPLC method, likely requiring pre-column derivatization for sensitive UV detection. This approach offers high resolution and is widely available in pharmaceutical laboratories. However, for direct analysis without derivatization, Ion Chromatography presents a strong alternative, particularly given the polar and ionic nature of the analyte. The choice between these methods will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. Gas chromatography is generally less favored for this type of compound due to the need for derivatization to ensure volatility.

References

Comparative

Comparative Analysis of Alkylating Agents in Pharmaceutical Synthesis: A Guide to 2-Fluoro-1,1-dimethyl-ethylamine Hydrochloride and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate viability of a drug candidate. This guide provides a comprehensive comparison of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride and two key alternatives, 2-fluoroethylamine hydrochloride and 2-chloro-N,N-dimethylethylamine hydrochloride. These alkylating agents are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, particularly in N-alkylation reactions. This document aims to furnish researchers with the necessary data to make informed decisions regarding the selection of these crucial synthetic precursors.

Certificate of Analysis: 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

A typical Certificate of Analysis for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride outlines the key quality attributes of the compound. While individual batches may vary, the following table summarizes the general specifications for this reagent.

ParameterSpecification
Chemical Name 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride
CAS Number 112433-51-9
Molecular Formula C4H11ClFN
Molecular Weight 127.59 g/mol
Appearance White to off-white crystalline solid
Purity (by titration) ≥98%
Melting Point Not available
Solubility Soluble in water and polar organic solvents

Performance Comparison in N-Alkylation Reactions

The primary application of these compounds is in the N-alkylation of primary and secondary amines to introduce a fluoro- or chloro-ethyl-dimethyl moiety. This functional group is prevalent in many biologically active molecules, including antihistamines and PET tracers. The choice of alkylating agent can significantly impact reaction outcomes, including yield, reaction time, and product purity.

Alkylating AgentLeaving GroupRelative Reactivity (est.)Key AdvantagesPotential Disadvantages
2-Fluoro-1,1-dimethyl-ethylamine HClFluorineModerateEnhanced stability of the resulting C-F bond can improve metabolic stability of the final compound.Fluorine is a poorer leaving group than chlorine, potentially requiring harsher reaction conditions.
2-fluoroethylamine HClFluorineLowerIntroduction of a fluoroethyl group can be beneficial for PET imaging applications when using 18F.[1][2]Lower reactivity compared to the chloro-analog.
2-chloro-N,N-dimethylethylamine HClChlorineHighChlorine is a better leaving group than fluorine, often leading to faster reactions and higher yields under milder conditions.[3]The resulting C-Cl bond is less stable than a C-F bond.

Experimental Protocols: A Representative N-Alkylation Reaction

The following is a generalized protocol for the N-alkylation of a secondary amine using 2-chloro-N,N-dimethylethylamine hydrochloride, a common precursor for antihistamines like Diphenhydramine.[3][4] This protocol can be adapted for the fluoro-analogs, though reaction conditions may require optimization.

Objective: To synthesize an N-alkylated tertiary amine.

Materials:

  • Secondary amine (1.0 eq)

  • 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous acetonitrile (solvent)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add the secondary amine, potassium carbonate, and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloro-N,N-dimethylethylamine hydrochloride to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine secondary amine, K2CO3, and acetonitrile B Add 2-chloro-N,N-dimethyl- ethylamine hydrochloride A->B C Heat to reflux B->C D Monitor by TLC C->D E Cool and filter D->E F Solvent removal E->F G Purification F->G

A generalized workflow for N-alkylation.

Signaling Pathways and Logical Relationships

The introduction of a fluoroethyl or chloroethyl-dimethyl moiety can influence the pharmacological properties of a molecule by altering its interaction with biological targets. For instance, in the context of antihistamines, the tertiary amine group is crucial for binding to the H1 histamine receptor.

signaling_pathway cluster_precursors Precursors cluster_synthesis Synthetic Step cluster_product Product cluster_target Biological Target precursor1 2-Fluoro-1,1-dimethyl- ethylamine HCl synthesis N-Alkylation of Secondary Amine precursor1->synthesis precursor2 2-fluoroethylamine HCl precursor2->synthesis precursor3 2-chloro-N,N-dimethyl- ethylamine HCl precursor3->synthesis product Tertiary Amine (e.g., Antihistamine) synthesis->product target H1 Histamine Receptor product->target Binding

Synthetic pathway to a functional amine.

Conclusion

The choice between 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, 2-fluoroethylamine hydrochloride, and 2-chloro-N,N-dimethylethylamine hydrochloride depends on the specific requirements of the synthetic target and the desired properties of the final molecule. The chloro-analog generally offers higher reactivity, potentially leading to more efficient syntheses. However, the fluoro-analogs provide access to compounds with enhanced metabolic stability or the potential for radiolabeling for PET imaging studies. Researchers should consider these trade-offs when designing synthetic routes for novel pharmaceutical agents.

References

Validation

Comparative study of different fluorinating agents for amine synthesis

The introduction of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a compound's metabolic stability, lipophilicity, basici...

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a compound's metabolic stability, lipophilicity, basicity, and binding affinity. Consequently, the selection of an appropriate fluorinating agent is a critical decision in the synthesis of novel chemical entities. This guide provides a detailed comparison of common fluorinating agents used for synthesizing fluorinated amines, categorized by their mechanism of action: electrophilic and nucleophilic fluorination.

Classification of Fluorinating Agents

Fluorinating agents are broadly classified based on whether they deliver an electrophilic ("F⁺") or nucleophilic ("F⁻") fluorine species to the substrate. Electrophilic agents directly fluorinate electron-rich centers, such as the nitrogen atom of an amine, while nucleophilic agents typically replace a leaving group, such as a hydroxyl group, with a fluoride ion in an Sₙ2-type reaction.

G A Start: Secondary Amine (R₂NH) in Acetonitrile B Add Selectfluor® (1-2 equivalents) A->B C Stir at Room Temperature (Monitor by TLC/GC-MS) B->C D Reaction Complete: Formation of N-Fluoroamine (R₂NF) C->D E Aqueous Work-up (e.g., H₂O / Ethyl Acetate) D->E F Purification (e.g., Column Chromatography) E->F G End: Pure N-Fluoroamine F->G G A Start: Amino Alcohol Substrate (e.g., N-Boc-alaninol) B Dissolve in Anhydrous Solvent (e.g., Dichloromethane) A->B C Add Base (e.g., DBU) followed by PyFluor B->C D Activation & Sₙ2 Displacement: -OH is converted to a good leaving group - Fluoride attacks, inverting stereocenter C->D E Aqueous Work-up & Purification D->E F End: Fluoroamine Product E->F

Comparative

A Comparative Guide to Fluorinated Building Blocks: 2-Fluoro-1,1-dimethyl-ethylamine Hydrochloride and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate key physicochemical and pharmacokinetic properties. Fluorinated building blocks, therefore, represent a critical toolkit for fine-tuning the characteristics of lead compounds. This guide provides an objective comparison of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride with two common alternatives: 2-fluoroethylamine hydrochloride and 2,2-difluoroethylamine hydrochloride. This analysis is supported by experimental and predicted data, detailed experimental protocols for a key transformation, and visualizations to clarify underlying chemical principles.

Physicochemical Properties: A Data-Driven Comparison

The introduction of fluorine and alkyl groups significantly influences the basicity (pKa) and lipophilicity (LogP) of amine building blocks. These parameters are crucial for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMolecular Weight ( g/mol )Experimental pKaPredicted pKaExperimental LogPPredicted LogP
2-Fluoro-1,1-dimethyl-ethylamine hydrochloride 127.59Not Available9.52.19550[1]1.2
2-Fluoroethylamine hydrochloride 99.549[2]9.1Not Available-0.4[3]
2,2-Difluoroethylamine hydrochloride 117.537.3[4]7.09[5]Not Available0.1

Key Observations:

  • Basicity (pKa): The presence of a single fluorine atom in 2-fluoroethylamine reduces the basicity compared to a typical primary amine. The introduction of a second fluorine atom in 2,2-difluoroethylamine further decreases the pKa, a consequence of the strong electron-withdrawing inductive effect of fluorine. The gem-dimethyl groups in 2-Fluoro-1,1-dimethyl-ethylamine are predicted to result in a higher pKa compared to the other two fluorinated amines, likely due to the electron-donating nature of the alkyl groups counteracting the effect of the single fluorine atom.

  • Lipophilicity (LogP): The experimental LogP of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is significantly higher than the predicted LogP of its less substituted counterparts. This is attributed to the presence of the two methyl groups, which increase the molecule's hydrocarbon character and, consequently, its lipophilicity.

Reactivity Profile: N-Acylation

The nucleophilicity of the amine is a key determinant of its reactivity in common synthetic transformations, such as amide bond formation (N-acylation). The steric and electronic environment around the nitrogen atom plays a crucial role.

G cluster_0 Factors Influencing Reactivity cluster_1 Building Block cluster_2 Outcome Electronic_Effects Electronic Effects (Inductive Effect of Fluorine) Building_Block Fluorinated Ethylamine Electronic_Effects->Building_Block - Decreases Nucleophilicity Steric_Hindrance Steric Hindrance (gem-Dimethyl Group) Steric_Hindrance->Building_Block - Decreases Reactivity Reactivity Nucleophilicity / Reactivity in N-Acylation Building_Block->Reactivity

Comparative Reactivity Analysis:

  • 2-Fluoroethylamine and 2,2-Difluoroethylamine: As primary amines with minimal steric hindrance, these building blocks are expected to readily undergo N-acylation. However, their nucleophilicity is reduced by the electron-withdrawing fluorine atoms. 2,2-Difluoroethylamine, with two fluorine atoms, is expected to be less nucleophilic and therefore less reactive than 2-fluoroethylamine.

  • 2-Fluoro-1,1-dimethyl-ethylamine: This primary amine benefits from the electron-donating effect of the two methyl groups, which should enhance the nucleophilicity of the nitrogen atom. However, the presence of the sterically demanding tert-butyl-like gem-dimethyl group adjacent to the amine will significantly hinder the approach of an acylating agent. This steric hindrance is the dominant factor and is expected to make this building block the least reactive of the three in N-acylation reactions.

Experimental Protocol: Comparative N-Acylation with Acetic Anhydride

To empirically compare the reactivity of these building blocks, a standardized N-acylation reaction can be performed. The following protocol is designed for small-scale reactions and can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to assess the reaction progress and yield.

Materials:

  • 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

  • 2-Fluoroethylamine hydrochloride

  • 2,2-Difluoroethylamine hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flasks, magnetic stir bars, syringes, and standard glassware

Procedure:

  • Amine Free-Basing (for hydrochloride salts): In a round-bottom flask, dissolve the respective fluorinated ethylamine hydrochloride salt (1.0 mmol) in a minimal amount of water. Add an excess of a strong base (e.g., 2M NaOH) and extract the free amine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and use the solution directly in the next step. Alternatively, for a non-aqueous workup, the hydrochloride salt can be suspended in DCM and treated with a slight excess of a tertiary amine base like triethylamine to generate the free amine in situ.

  • Acylation Reaction: To a stirred solution of the free amine (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C (ice bath), add triethylamine (1.2 mmol, 1.2 eq). Slowly add acetic anhydride (1.1 mmol, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2, 4, 8, and 24 hours). Monitor the consumption of the starting amine by TLC or LC-MS at each time point.

  • Work-up: Upon completion (or at the final time point), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Characterization: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product. The yield can be determined by weighing the crude product and its purity can be assessed by NMR spectroscopy and LC-MS.

Expected Outcomes:

Based on the principles of electronic effects and steric hindrance, the expected order of reactivity (from fastest to slowest) in this N-acylation experiment is:

2-Fluoroethylamine > 2,2-Difluoroethylamine >> 2-Fluoro-1,1-dimethyl-ethylamine

G Start Start: Fluorinated Ethylamine (Free Base) Step1 1. Dissolve in DCM 2. Add Triethylamine 3. Cool to 0 °C Start->Step1 Step2 Add Acetic Anhydride dropwise Step1->Step2 Step3 Warm to RT Stir and Monitor (TLC/LC-MS) Step2->Step3 Step4 Work-up: - Quench with NaHCO3 (aq) - Separate Layers - Wash with Brine Step3->Step4 Step5 Isolate Product: - Dry (MgSO4) - Filter - Concentrate Step4->Step5 End End: N-Acetylated Product Step5->End

Conclusion and Recommendations

The choice of a fluorinated building block is a critical decision in the drug design process, with significant implications for the physicochemical properties and synthetic accessibility of the target molecule.

  • 2-Fluoroethylamine hydrochloride offers a good balance of moderate basicity and high reactivity due to minimal steric hindrance, making it a versatile building block.

  • 2,2-Difluoroethylamine hydrochloride provides a means to significantly lower the basicity of the amine, which can be advantageous for improving cell permeability and reducing off-target effects. Its reactivity is slightly attenuated compared to its monofluorinated counterpart.

  • 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride introduces significant lipophilicity and is predicted to have a higher pKa. However, its utility is limited by severe steric hindrance, which drastically reduces its reactivity in common coupling reactions. This building block should be considered when the introduction of a bulky, lipophilic, and basic moiety is desired, and more forcing reaction conditions can be tolerated.

For researchers and drug development professionals, a careful consideration of the desired physicochemical properties alongside the synthetic feasibility is paramount. The data and experimental protocols presented in this guide offer a framework for making informed decisions in the selection of appropriate fluorinated building blocks for their specific applications.

References

Validation

A Comparative Guide to Analytical Methods for Fluorinated Amine Quantification

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of fluorinated amines is critical in pharmaceutical development, agrochemical research, and materials science. The introduction...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fluorinated amines is critical in pharmaceutical development, agrochemical research, and materials science. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of amine-containing molecules. Consequently, robust and reliable analytical methods are essential for research, quality control, and regulatory compliance.

This guide provides an objective comparison of three prevalent analytical techniques for the quantification of fluorinated amines: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to support methods development and validation.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for fluorinated amine quantification depends on various factors, including the analyte's properties (e.g., volatility, thermal stability, and concentration), the sample matrix, and the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

Feature¹⁹F NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass analysis.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by mass analysis.
Primary Strengths Absolute quantification without the need for a specific reference standard of the analyte, non-destructive, provides detailed structural information.[1][2]High separation efficiency for volatile and semi-volatile compounds, provides structural information through mass fragmentation patterns.[3][4]Versatile for a wide range of compounds, including non-volatile and thermally labile molecules, high sensitivity and selectivity.[5][6]
Common Analytes Any soluble fluorinated compound.Volatile and thermally stable fluorinated amines (often requiring derivatization).A broad range of fluorinated amines, including salts and polar compounds.
Sample Preparation Simple dissolution in a deuterated solvent.Often requires derivatization to improve volatility and thermal stability.Sample dissolution, filtration, and sometimes derivatization to enhance ionization or retention.
Limit of Detection (LOD) Generally in the low μg/mL to ng/mL range.[7]Typically in the low ng/mL to pg/mL range.[8]Can reach low pg/mL to fg/mL levels.[8]
Limit of Quantitation (LOQ) Generally in the μg/mL range.[7][9]Typically in the ng/mL to pg/mL range.[8]Can reach pg/mL levels.[5][8][10]
Linearity (R²) > 0.99[11]> 0.99[8]> 0.99[5][10]
Precision (%RSD) < 2%[9][11]< 15%[8]< 15%[5][12]
Accuracy (% Recovery) 98-102%[9]85-115%[8]85-115%[5][12]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of fluorinated amines using ¹⁹F NMR, GC-MS, and HPLC-MS.

G ¹⁹F NMR Experimental Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Fluorinated Amine Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec Acquire ¹⁹F NMR Spectrum NMR_Tube->NMR_Spec Process Process Spectrum (Phase, Baseline) NMR_Spec->Process Integrate Integrate Signals Process->Integrate Quantify Quantify using Internal Standard Integrate->Quantify

A typical workflow for fluorinated amine quantification by ¹⁹F NMR.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fluorinated Amine Sample Derivatize Derivatization Reaction Sample->Derivatize Deriv_Reagent Derivatization Reagent (e.g., TFAA) Deriv_Reagent->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

A typical workflow for fluorinated amine quantification by GC-MS.

G HPLC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Fluorinated Amine Sample Dissolve Dissolve and Filter Sample->Dissolve Solvent Mobile Phase/Solvent Solvent->Dissolve Inject Inject into HPLC-MS Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

A typical workflow for fluorinated amine quantification by HPLC-MS.

Detailed Experimental Protocols

¹⁹F NMR Spectroscopy Protocol

This protocol outlines a general procedure for the quantitative analysis of a fluorinated amine using ¹⁹F NMR.

  • Sample Preparation:

    • Accurately weigh a known amount of the fluorinated amine sample and a suitable internal standard (a stable, non-reactive fluorinated compound with a known purity and a resonance that does not overlap with the analyte) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer.

    • Key Parameters:

      • Pulse Angle: 30-90° (a 90° pulse gives the maximum signal, but a smaller angle can be used to shorten the relaxation delay).[1]

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.[13] A typical starting point is 60 seconds.[1]

      • Number of Scans: 32 or more to achieve an adequate signal-to-noise ratio.[1]

      • Spectral Width: Sufficient to encompass all fluorine signals of interest.[1]

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (M_IS / M_analyte) * Purity_IS Where:

      • Area = Integral area of the signal

      • N = Number of fluorine atoms contributing to the signal

      • M = Molar mass

      • Purity = Purity of the internal standard

GC-MS Protocol for Trifluoromethylaniline

This protocol is adapted for the analysis of volatile fluorinated amines like trifluoromethylaniline.[3][4][14]

  • Sample Preparation and Derivatization (if necessary):

    • For direct analysis, dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 0.1-1 mg/mL.[4]

    • If derivatization is required to improve peak shape and thermal stability, react the amine with a suitable reagent (e.g., trifluoroacetic anhydride, TFAA) in an appropriate solvent.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a Flame Ionization Detector (FID) or mass selective detector.

    • Column: A non-polar or medium-polarity capillary column (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness).[14]

    • Carrier Gas: Helium at a constant flow rate.[14]

    • Injector Temperature: 200-250°C.[14]

    • Oven Temperature Program:

      • Initial temperature: 50°C (hold for 1-5 minutes).

      • Ramp: 3-10°C/minute to a final temperature of 230-280°C.

      • Final hold: 5-10 minutes.[14]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Full scan for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Data Processing and Quantification:

    • Identify the analyte peak based on its retention time and mass spectrum.

    • Integrate the peak area of the analyte.

    • Quantify the analyte using a calibration curve prepared from standards of known concentrations.

HPLC-MS/MS Protocol for Fluorinated Amphetamines

This protocol is suitable for the analysis of fluorinated amphetamines and other non-volatile or thermally labile fluorinated amines.[5][6][12]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent mixture (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL for stock solutions, then dilute as needed.

    • Filter the sample through a 0.22 or 0.45 µm filter before injection.

    • For complex matrices like biological fluids, a solid-phase extraction (SPE) step may be necessary.[12]

    • Derivatization with a reagent like Marfey's reagent can be employed for chiral separation and to improve ionization.[5][12]

  • HPLC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 2.7-5 µm particle size).[5]

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 30-40°C.[12]

    • MS/MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantification. Precursor and product ion pairs need to be optimized for the specific analyte.

  • Data Processing and Quantification:

    • Identify the analyte peak based on its retention time and specific MRM transition.

    • Integrate the peak area.

    • Quantify the analyte using a calibration curve prepared from standards of known concentrations, often with the use of a deuterated internal standard.

References

Comparative

Comparative Analysis of 2-Fluoroamphetamine and 4-Fluoroamphetamine: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Fluoroamphetamine (2-FA) and 4-Fluoroamphetamine (4-FA). These compounds, pos...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Fluoroamphetamine (2-FA) and 4-Fluoroamphetamine (4-FA). These compounds, positional isomers of fluoroamphetamine, serve as insightful analogs for studying the effects of fluorination on phenylethylamine derivatives. This report details their interactions with monoamine transporters, supported by experimental data, and provides comprehensive protocols for key in vitro assays.

Executive Summary

2-Fluoroamphetamine and 4-Fluoroamphetamine, while structurally similar, exhibit distinct pharmacological profiles due to the differential positioning of the fluorine atom on the phenyl ring.[1] 2-FA primarily acts as a potent and selective norepinephrine-dopamine releasing agent, suggesting a classic stimulant profile. In contrast, 4-FA demonstrates a broader spectrum of activity as a triple monoamine releasing agent, with a more significant serotonergic component, indicating a more complex psychopharmacological effect blending stimulant and entactogenic properties.[1]

Data Presentation: In Vitro Pharmacology

The following tables summarize the in vitro pharmacological data for 2-FA and 4-FA, focusing on their interactions with human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters expressed in HEK293 cells.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
2-Fluoroamphetamine (2-FA) 270431845
4-Fluoroamphetamine (4-FA) 7704206800
Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[1] A lower IC₅₀ value indicates higher potency in inhibiting neurotransmitter reuptake.
CompoundDA Release EC₅₀ (nM)NE Release EC₅₀ (nM)5-HT Release EC₅₀ (nM)
2-Fluoroamphetamine (2-FA) 12127746
4-Fluoroamphetamine (4-FA) 20037730
Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[1] A lower EC₅₀ value signifies greater potency in inducing neurotransmitter release.

In Vivo Behavioral Effects: A Comparative Overview

Preclinical studies in animal models provide insights into the behavioral effects of these compounds.

CompoundLocomotor Activity Potency (ED₅₀ mg/kg)
2-Fluoroamphetamine (2-FA) 1.6
d-Amphetamine 0.8
Methamphetamine 0.4
Comparison of locomotor activity effects in mice.[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both 2-FA and 4-FA involves their interaction with monoamine transporters, leading to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin. This is achieved through two main processes: inhibition of neurotransmitter reuptake and induction of transporter-mediated efflux (reverse transport).[1]

Once inside the presynaptic neuron, these compounds can disrupt the vesicular storage of monoamines by inhibiting Vesicular Monoamine Transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter levels.[3] This is followed by the activation of intracellular signaling cascades involving protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which phosphorylate the transporters, causing them to reverse their direction and release neurotransmitters into the synaptic cleft.[3]

General Mechanism of Monoamine Release by Fluoroamphetamines cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft FA Fluoroamphetamine (2-FA or 4-FA) DAT_NET_SERT Monoamine Transporters (DAT, NET, SERT) FA->DAT_NET_SERT Enters via transporter VMAT2 VMAT2 FA->VMAT2 Inhibits PKC_CaMKII PKC / CaMKII FA->PKC_CaMKII Activates DAT_NET_SERT->FA Inhibits reuptake Monoamines_synapse Increased Synaptic Monoamines DAT_NET_SERT->Monoamines_synapse Efflux Vesicle Synaptic Vesicle Monoamines_cyto Cytosolic Monoamines (DA, NE, 5-HT) Monoamines_cyto->VMAT2 VMAT2->Vesicle Packages monoamines PKC_CaMKII->DAT_NET_SERT Phosphorylates & Reverses Postsynaptic Postsynaptic Neuron Monoamines_synapse->Postsynaptic Binds to receptors

Caption: General mechanism of monoamine release by fluoroamphetamines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key in vitro assays used to characterize the activity of monoamine transporter ligands.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a test compound to a specific monoamine transporter.

1. Membrane Preparation:

  • Frozen tissue (e.g., rat striatum for DAT) or washed cells expressing the transporter of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[4]

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[4]

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[4]

  • The pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[4]

2. Assay Procedure:

  • The assay is performed in a 96-well plate in a final volume of 250 µL per well.[4]

  • To each well, add the membrane preparation, the test compound at various concentrations, and a specific radioligand (e.g., [³H]WIN 35,428 for DAT).[4][5]

  • For determining non-specific binding, a high concentration of a known non-labeled transporter ligand is added to control wells.[5]

  • The plate is incubated (e.g., at 30°C for 60 minutes) to allow binding to reach equilibrium.[4]

3. Filtration and Detection:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from unbound radioligand.[4]

  • The filters are washed with ice-cold buffer.[4]

  • Radioactivity retained on the filters is quantified using a liquid scintillation counter.[4][5]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.[5]

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from the dose-response curve.[5]

  • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Monoamine Uptake/Release Assay

This functional assay measures the ability of a compound to inhibit neurotransmitter uptake or induce its release.

1. Cell Culture:

  • Use a cell line stably or transiently expressing the human monoamine transporter of interest (e.g., HEK293-hDAT).

  • Plate the cells in a 96-well plate and grow to confluency.[6]

2. Uptake Inhibition Assay:

  • Wash the cells with a pre-warmed buffer (e.g., Krebs-Henseleit buffer).[7]

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Initiate uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).[8]

  • Incubate for a short period (e.g., 1-10 minutes) at 37°C.[7][8]

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.[9]

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Release (Efflux) Assay:

  • Preload the cells with a radiolabeled neurotransmitter.

  • Wash the cells to remove extracellular radioactivity.

  • Add the test compound at various concentrations and incubate.

  • Collect the supernatant at different time points and measure the amount of released radioactivity.

Experimental Workflow for In Vitro Monoamine Transporter Assays cluster_prep Preparation cluster_binding Binding Assay cluster_uptake Uptake/Release Assay Cell_Culture Cell Culture (e.g., HEK293 expressing DAT, NET, or SERT) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Incubation_Uptake Incubation: Cells + Radiolabeled Neurotransmitter +/- Test Compound Cell_Culture->Incubation_Uptake Incubation_Binding Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation_Binding Filtration Filtration & Washing Incubation_Binding->Filtration Scintillation_Binding Scintillation Counting Filtration->Scintillation_Binding Analysis_Binding Data Analysis (IC₅₀, Kᵢ) Scintillation_Binding->Analysis_Binding Washing_Lysis Washing & Cell Lysis Incubation_Uptake->Washing_Lysis Scintillation_Uptake Scintillation Counting Washing_Lysis->Scintillation_Uptake Analysis_Uptake Data Analysis (IC₅₀ or EC₅₀) Scintillation_Uptake->Analysis_Uptake

Caption: Workflow for in vitro monoamine transporter assays.

Conclusion

The presented data and methodologies offer a foundational understanding of the distinct biological activities of 2-fluoroamphetamine and 4-fluoroamphetamine. The position of the fluorine atom significantly influences their potency and selectivity towards monoamine transporters, highlighting the importance of subtle structural modifications in drug design. The provided experimental protocols serve as a practical guide for researchers investigating the pharmacology of these and similar compounds.

References

Validation

Spectroscopic Comparison of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride and its Precursors

A Guide for Researchers and Drug Development Professionals This guide provides a detailed spectroscopic comparison of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride and its proposed synthetic precursors. The data present...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride and its proposed synthetic precursors. The data presented is intended to aid researchers, scientists, and drug development professionals in the identification and characterization of these compounds. While experimental data for the target molecule is limited in the public domain, this guide compiles available experimental data for its precursors and offers a plausible synthetic pathway for its preparation.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride begins with the commercially available precursor, 2-amino-2-methyl-1-propanol. This starting material can undergo a sequence of reactions, including protection of the amine, fluorination of the alcohol, and subsequent deprotection and salt formation to yield the final product. The proposed pathway is illustrated below.

G cluster_0 Proposed Synthesis Route 2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol N-(2-hydroxy-1,1-dimethylethyl)acetamide N-(2-hydroxy-1,1-dimethylethyl)acetamide 2-amino-2-methyl-1-propanol->N-(2-hydroxy-1,1-dimethylethyl)acetamide Acetylation N-(2-fluoro-1,1-dimethylethyl)acetamide N-(2-fluoro-1,1-dimethylethyl)acetamide N-(2-hydroxy-1,1-dimethylethyl)acetamide->N-(2-fluoro-1,1-dimethylethyl)acetamide Fluorination (e.g., DAST) 2-Fluoro-1,1-dimethyl-ethylamine 2-Fluoro-1,1-dimethyl-ethylamine N-(2-fluoro-1,1-dimethylethyl)acetamide->2-Fluoro-1,1-dimethyl-ethylamine Hydrolysis 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride 2-Fluoro-1,1-dimethyl-ethylamine->2-Fluoro-1,1-dimethyl-ethylamine hydrochloride HCl

A proposed synthetic pathway for 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
2-amino-2-methyl-1-propanol 3.32s2H-CH₂OH
2.55s3H-NH₂, -OH
1.07s6H-C(CH₃)₂
N-(2-hydroxy-1,1-dimethylethyl)acetamide Data not readily available
N-(2-fluoro-1,1-dimethylethyl)acetamide Data not readily available
2-Fluoro-1,1-dimethyl-ethylamine hydrochloride Predicted data

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (ppm)
2-amino-2-methyl-1-propanol 71.3 (-CH₂OH), 52.5 (-C(CH₃)₂), 24.0 (-C(CH₃)₂)
N-(2-hydroxy-1,1-dimethylethyl)acetamide Data not readily available
N-(2-fluoro-1,1-dimethylethyl)acetamide Data not readily available
2-Fluoro-1,1-dimethyl-ethylamine hydrochloride Predicted data

Table 3: Infrared (IR) Absorption Data

CompoundWavenumber (cm⁻¹)Assignment
2-amino-2-methyl-1-propanol [1]3350-3150 (broad)O-H, N-H stretching
2960-2860C-H stretching
1590N-H bending
1040C-O stretching
N-(2-hydroxy-1,1-dimethylethyl)acetamide Data not readily available
N-(2-fluoro-1,1-dimethylethyl)acetamide Data not readily available
2-Fluoro-1,1-dimethyl-ethylamine hydrochloride 3200-2800 (broad)N-H⁺ stretching[2]
2980-2850C-H stretching
~1600N-H⁺ bending
~1050C-F stretching

Table 4: Mass Spectrometry Data

Compoundm/zAssignment
2-amino-2-methyl-1-propanol [1]89[M]⁺
58[M - CH₂OH]⁺
N-(2-hydroxy-1,1-dimethylethyl)acetamide Data not readily available
N-(2-fluoro-1,1-dimethylethyl)acetamide Data not readily available
2-Fluoro-1,1-dimethyl-ethylamine hydrochloride Predicted data

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[3] The number of scans will vary depending on the sample concentration.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy (Solid Samples):

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5] Place the mixture in a pellet press and apply pressure to form a transparent pellet.[4][5]

  • Background Spectrum: Record a background spectrum of the empty spectrometer.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.

  • Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amines:

  • Sample Preparation: For volatile amines, derivatization may be necessary to improve chromatographic performance.[6][7] Alternatively, headspace analysis can be employed for highly volatile compounds.[6]

  • GC Separation: Inject the prepared sample into the gas chromatograph. The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column. A column specifically designed for amine analysis is recommended.[8]

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method for generating ions.

  • Data Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), producing a mass spectrum for each component. The fragmentation pattern provides structural information. For compounds containing chlorine or bromine, the isotopic pattern (e.g., M+2 peak) is a key diagnostic feature.[9][10][11]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound.

G cluster_1 Synthesis & Characterization Workflow Precursor_Selection Select Precursor(s) Synthesis Synthesize Intermediate(s) / Final Product Precursor_Selection->Synthesis Purification Purify Compound(s) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic_Analysis Data_Interpretation Interpret Data & Confirm Structure Spectroscopic_Analysis->Data_Interpretation

A general workflow for chemical synthesis and structural elucidation.

References

Comparative

Benchmarking Synthesis Efficiency: A Comparative Guide to 2-Fluoroethylamine Hydrochloride Production

For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated organic compounds is a critical aspect of modern chemistry. This guide provides a comparative analysis of prominent...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated organic compounds is a critical aspect of modern chemistry. This guide provides a comparative analysis of prominent synthetic routes for the preparation of 2-Fluoroethylamine Hydrochloride, a valuable building block in the development of pharmaceuticals and other advanced materials. By presenting key performance indicators, detailed experimental protocols, and clear visual workflows, this document aims to inform strategic decisions in synthetic route selection.

The incorporation of fluorine into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. 2-Fluoroethylamine hydrochloride is a key intermediate that allows for the introduction of the fluoroethyl moiety. This guide benchmarks three distinct synthetic methodologies for its preparation, evaluating them on the basis of reaction yield, purity, reaction time, and the nature of the starting materials.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the three synthetic routes, offering a clear and concise overview for easy comparison.

ParameterRoute 1: Modified Gabriel SynthesisRoute 2: Reduction of FluoroacetonitrileRoute 3: Halogen Exchange from 2-Chloroethylamine
Starting Material 2-FluoroethanolFluoroacetonitrile2-Chloroethylamine Hydrochloride
Key Reagents p-Toluenesulfonyl chloride, Potassium phthalimide, HydrazineLithium aluminum hydride (or other reducing agents)Potassium fluoride
Typical Yield ~85-90%Moderate to High (variable)Moderate
Purity High (recrystallized product)Good (requires purification)Moderate (potential for side reactions)
Reaction Time Multi-step, >24 hours~4-8 hours~12-24 hours
Key Considerations Multi-step process, requires handling of hydrazine.Highly reactive reducing agents, requires anhydrous conditions.Potential for elimination side reactions, requires aprotic polar solvent.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Route 1: Modified Gabriel Synthesis from 2-Fluoroethanol

This route involves the activation of the hydroxyl group of 2-fluoroethanol by conversion to a tosylate, followed by a Gabriel synthesis using potassium phthalimide to introduce the amine functionality.

Step 1: Synthesis of 2-Fluoroethyl p-toluenesulfonate In a reaction vessel, 2-fluoroethanol is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) and a suitable solvent (e.g., dichloromethane) at controlled temperatures (typically 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with dilute acid, water, and brine, followed by drying and solvent evaporation to yield the tosylate intermediate.

Step 2: Synthesis of N-(2-Fluoroethyl)phthalimide The 2-fluoroethyl p-toluenesulfonate is then reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).[1] The mixture is heated to facilitate the nucleophilic substitution. After the reaction is complete, the mixture is cooled and poured into water to precipitate the N-(2-fluoroethyl)phthalimide, which is then filtered and dried.

Step 3: Hydrazinolysis and Hydrochloride Salt Formation The N-(2-fluoroethyl)phthalimide is treated with hydrazine hydrate in a protic solvent like ethanol. The mixture is refluxed to cleave the phthalimide group, liberating the primary amine. The resulting phthalhydrazide byproduct is filtered off. The filtrate, containing 2-fluoroethylamine, is then treated with hydrochloric acid (e.g., HCl in ethanol or gaseous HCl) to precipitate the desired 2-fluoroethylamine hydrochloride salt, which is collected by filtration and dried.

Route 2: Reduction of Fluoroacetonitrile

This method provides a more direct route to 2-fluoroethylamine through the reduction of the nitrile group of fluoroacetonitrile.

Experimental Protocol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is prepared in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). The suspension is cooled in an ice bath. Fluoroacetonitrile, dissolved in the same anhydrous solvent, is added dropwise to the cooled suspension with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated. The 2-fluoroethylamine is then isolated, and the hydrochloride salt is formed by the addition of hydrochloric acid.

Route 3: Halogen Exchange from 2-Chloroethylamine Hydrochloride

This route involves a nucleophilic substitution reaction where the chlorine atom in 2-chloroethylamine is replaced by fluorine.

Experimental Protocol: 2-Chloroethylamine hydrochloride is dissolved in a high-boiling polar aprotic solvent such as sulfolane or N-methyl-2-pyrrolidone (NMP). An excess of a fluoride salt, typically spray-dried potassium fluoride (KF), is added to the solution. A phase-transfer catalyst (e.g., a quaternary ammonium salt) may also be added to improve the reaction rate. The reaction mixture is heated to a high temperature (e.g., 150-180 °C) for several hours. The progress of the reaction is monitored by gas chromatography (GC) or NMR spectroscopy. Upon completion, the reaction mixture is cooled, and the product is isolated by distillation or extraction. The hydrochloride salt can then be reformed by treatment with HCl.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above, providing a clear visual representation of the chemical transformations.

Modified_Gabriel_Synthesis start 2-Fluoroethanol intermediate1 2-Fluoroethyl p-toluenesulfonate start->intermediate1 p-TsCl, Base intermediate2 N-(2-Fluoroethyl)phthalimide intermediate1->intermediate2 Potassium Phthalimide, DMF product 2-Fluoroethylamine HCl intermediate2->product 1. Hydrazine 2. HCl

Caption: Route 1: Modified Gabriel Synthesis of 2-Fluoroethylamine HCl.

Reduction_of_Fluoroacetonitrile start Fluoroacetonitrile product 2-Fluoroethylamine HCl start->product 1. LiAlH4, Ether 2. HCl

Caption: Route 2: Reduction of Fluoroacetonitrile to 2-Fluoroethylamine HCl.

Halogen_Exchange start 2-Chloroethylamine HCl product 2-Fluoroethylamine HCl start->product KF, High-Boiling Solvent

Caption: Route 3: Halogen Exchange Synthesis of 2-Fluoroethylamine HCl.

References

Validation

A Comparative Analysis of Antibody Cross-Reactivity to Fluorinated Haptens

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Antibody Performance with Supporting Experimental Data The introduction of fluorine atoms into small molecules, or haptens, is a commo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Antibody Performance with Supporting Experimental Data

The introduction of fluorine atoms into small molecules, or haptens, is a common strategy in drug discovery and agrochemical development to enhance biological activity and metabolic stability. Consequently, the ability to generate specific antibodies against these fluorinated compounds is crucial for developing sensitive and selective immunoassays for their detection and quantification. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against fluorinated haptens, offering insights into their performance compared to antibodies targeting non-fluorinated analogs.

Data Presentation: A Side-by-Side Look at Antibody Specificity

The cross-reactivity of an antibody is a critical parameter that defines its specificity. It is typically determined by measuring the concentration of a related compound required to inhibit the antibody's binding to its target hapten by 50% (IC50) in a competitive immunoassay. The following tables summarize the cross-reactivity data for monoclonal antibodies raised against a fluorinated plant growth regulator, forchlorfenuron (CPPU), and a non-fluorinated triazine herbicide, prometryn.

Table 1: Cross-Reactivity of a Monoclonal Antibody Raised Against the Fluorinated Hapten Forchlorfenuron (CPPU) [1][2]

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Forchlorfenuron (CPPU) N-(2-chloro-4-pyridyl)-N'-phenylurea0.19 [1]100
Thidiazuron (TDZ)1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea0.9420.2[1]
N-(2-chloro-4-pyridinyl)-N'-phenylureaN-(2-chloro-4-pyridinyl)-N'-phenylurea3.545.36[2]
4-CPPU1-(4-chlorophenyl)-3-(pyridin-4-yl)urea>1000<0.01[1]
2,4-DCPU1-(2,4-dichlorophenyl)-3-(pyridin-4-yl)urea>1000<0.01[1]
UreaUrea>1000<0.01[1]
PhenylureaPhenylurea>1000<0.01[1]

Table 2: Cross-Reactivity of a Monoclonal Antibody Raised Against the Non-Fluorinated Hapten Prometryn [3][4]

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Prometryn 2-methylthio-4,6-bis(isopropylamino)-1,3,5-triazine3.9 [3][4]100
Ametryn2-ethylamino-4-isopropylamino-6-methylthio-1,3,5-triazine11.2234.77[3][4]
Desmetryn2-isopropylamino-4-methylamino-6-methylthio-1,3,5-triazine21.5618.09[3][4]
Terbumeton2-tert-butylamino-4-ethylamino-6-methoxy-1,3,5-triazine51.057.64[3][4]
Propazine2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine>1000<1
Terbuthylazine2-tert-butylamino-4-chloro-6-ethylamino-1,3,5-triazine>1000<1
Simazine2-chloro-4,6-bis(ethylamino)-1,3,5-triazine>1000<1
Simetryn2,4-bis(ethylamino)-6-methylthio-1,3,5-triazine>1000<1
Atrazine2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine>1000<1
Prometon2,4-bis(isopropylamino)-6-methoxy-1,3,5-triazine>1000<1
Terbutryn2-tert-butylamino-4-ethylamino-6-methylthio-1,3,5-triazine>1000<1

Experimental Protocols: A Guide to Key Methodologies

The generation of reliable cross-reactivity data hinges on well-defined and executed experimental protocols. Below are detailed methodologies for the key experiments involved in these studies.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against a small molecule, it must first be conjugated to a larger carrier protein, a process that begins with hapten synthesis.

  • Hapten Synthesis: A derivative of the target molecule is synthesized to introduce a functional group (e.g., a carboxyl group) that can be used for conjugation. For example, forchlorfenuron (CPPU) can be reacted with succinic anhydride to introduce a carboxylic acid handle.[2]

  • Immunogen Conjugation: The synthesized hapten is then covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The active ester method is commonly employed, where the carboxyl group on the hapten is activated with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation with lysine residues on the carrier protein.[3][4] The resulting hapten-protein conjugate serves as the immunogen.

Monoclonal Antibody Production

The production of monoclonal antibodies provides a consistent and specific reagent for immunoassay development.

  • Immunization: Mice are immunized with the prepared immunogen, typically emulsified in an adjuvant (e.g., Freund's complete and incomplete adjuvant), over a period of several weeks to stimulate a strong immune response.

  • Hybridoma Technology: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells. These hybridomas are then cultured and screened for the production of antibodies that bind to the target hapten.

  • Screening and Selection: The screening process often involves an indirect enzyme-linked immunosorbent assay (ELISA) to identify hybridoma clones secreting antibodies with high affinity and specificity for the hapten. The selected clones are then subcloned to ensure monoclonality and expanded for antibody production.

Competitive Indirect ELISA for Cross-Reactivity Determination

The specificity of the monoclonal antibodies is assessed using a competitive indirect ELISA format.

  • Plate Coating: Microtiter plates are coated with a hapten-protein conjugate (e.g., CPPU-ovalbumin (OVA)) that is different from the immunizing conjugate to minimize non-specific binding.

  • Competitive Reaction: A constant amount of the monoclonal antibody is incubated with varying concentrations of the target hapten (CPPU) or its structural analogs. This mixture is then added to the coated wells. The free hapten in the solution competes with the coated hapten for binding to the antibody.

  • Detection: After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the concentration of the free hapten in the sample.

  • Data Analysis: The IC50 value is determined from the dose-response curve, and the percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Competing Compound) x 100

Visualizing the Workflow

To better illustrate the processes involved in generating and characterizing these antibodies, the following diagrams outline the key experimental workflows.

experimental_workflow cluster_hapten Hapten & Immunogen Preparation cluster_antibody Antibody Production cluster_assay Cross-Reactivity Analysis Hapten_Synthesis Hapten Synthesis Conjugation Conjugation (e.g., Active Ester Method) Hapten_Synthesis->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Immunogen Immunogen (Hapten-Protein Conjugate) Conjugation->Immunogen Immunization Immunization of Mice Immunogen->Immunization Hybridoma_Production Hybridoma Production Immunization->Hybridoma_Production Screening Screening & Selection Hybridoma_Production->Screening Monoclonal_Antibody Monoclonal Antibody Screening->Monoclonal_Antibody Competitive_ELISA Competitive Indirect ELISA Monoclonal_Antibody->Competitive_ELISA IC50_Determination IC50 Determination Competitive_ELISA->IC50_Determination Cross_Reactivity_Calculation Cross-Reactivity Calculation IC50_Determination->Cross_Reactivity_Calculation

Caption: Workflow for antibody development and cross-reactivity analysis.

competitive_elisa_pathway Plate Microtiter Plate Well (Coated with Hapten-Protein Conjugate) Secondary_Antibody Enzyme-Labeled Secondary Antibody Plate->Secondary_Antibody Binds to Primary Antibody Antibody Monoclonal Antibody Antibody->Plate Binds to Coated Hapten Free_Hapten Free Hapten (Analyte or Cross-Reactant) Free_Hapten->Antibody Competes for Binding Site Substrate Substrate Secondary_Antibody->Substrate Enzymatic Reaction Color_Signal Colorimetric Signal Substrate->Color_Signal Produces

Caption: Signaling pathway of the competitive indirect ELISA.

References

Comparative

Comparing the efficacy of drugs synthesized with 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

Disclaimer: The following guide is an illustrative example created to demonstrate a specific content format. The initial request to compare drugs synthesized with 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride could not...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is an illustrative example created to demonstrate a specific content format. The initial request to compare drugs synthesized with 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride could not be fulfilled as this compound is a chemical intermediate, and publicly available information does not link it to specific final drug products.[1][2][3] This guide instead compares two well-established drugs, Atorvastatin and Rosuvastatin, to showcase the requested data presentation, experimental detail, and visualization style.

This guide provides a comparative analysis of Atorvastatin and Rosuvastatin, two widely prescribed statin medications used for the management of hypercholesterolemia. Both drugs function by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol synthesis pathway.[1][2][4] This comparison is intended for researchers, scientists, and drug development professionals interested in the relative efficacy and mechanisms of these two therapeutic agents.

Quantitative Efficacy Comparison

The primary measure of efficacy for statins is their ability to reduce low-density lipoprotein cholesterol (LDL-C). The following table summarizes data from comparative clinical trials.

Efficacy ParameterAtorvastatinRosuvastatinStudy Reference
Mean LDL-C Reduction (at 10 mg/day) 36.8%45.8%STELLAR Trial[5]
Mean LDL-C Reduction (at 20 mg/day) 42.5%50.9%STELLAR Trial[5]
Mean HDL-C Increase (at 10 mg/day) 5.4%7.7%STELLAR Trial[5]
Patients Achieving LDL-C Goal (<100 mg/dL) 68.8% (at 10mg)82.0% (at 10mg)Jones et al. (2003)[6]
HMG-CoA Reductase Inhibition (IC50) 8.2 nM5.4 nMMcTaggart et al. (2001)[3]

Mechanism of Action: HMG-CoA Reductase Inhibition

Both Atorvastatin and Rosuvastatin are competitive inhibitors of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is a rate-limiting step in the biosynthesis of cholesterol in the liver. By blocking this step, statins decrease the intracellular concentration of cholesterol. This reduction stimulates the upregulation of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the bloodstream.

HMG_CoA_Reductase_Pathway cluster_0 Cholesterol Synthesis Pathway cluster_1 Statin Inhibition cluster_2 Cellular Response Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase HMG-CoA Reductase HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Statins Statins Statins->HMG-CoA Reductase Inhibition Decreased Cholesterol Decreased Cholesterol Upregulation of LDL Receptors Upregulation of LDL Receptors Decreased Cholesterol->Upregulation of LDL Receptors Increased LDL-C Clearance Increased LDL-C Clearance Upregulation of LDL Receptors->Increased LDL-C Clearance

Mechanism of Statin-Mediated Cholesterol Reduction.

Experimental Protocols

HMG-CoA Reductase Activity Assay (In Vitro)

This experiment is designed to determine the half-maximal inhibitory concentration (IC50) of a drug on its target enzyme.

Objective: To quantify the in vitro potency of Atorvastatin and Rosuvastatin in inhibiting the HMG-CoA reductase enzyme.

Methodology:

  • Enzyme Preparation: A purified, soluble form of human HMG-CoA reductase is used.

  • Reaction Mixture: The assay is conducted in a buffer solution containing the enzyme, the substrate (HMG-CoA), and a cofactor (NADPH).

  • Inhibitor Addition: Varying concentrations of Atorvastatin or Rosuvastatin are added to the reaction mixtures.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of HMG-CoA. The activity of the enzyme is measured by monitoring the rate of NADPH oxidation, which can be detected by a decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HMG_CoA_Reductase_Assay_Workflow start Start: Prepare Reagents prepare_enzyme 1. Purified HMG-CoA Reductase start->prepare_enzyme prepare_substrate 2. HMG-CoA and NADPH start->prepare_substrate prepare_inhibitor 3. Serial Dilutions of Statin start->prepare_inhibitor mix 4. Combine Enzyme, NADPH, and Statin in Plate prepare_enzyme->mix prepare_substrate->mix prepare_inhibitor->mix initiate 5. Initiate Reaction with HMG-CoA mix->initiate measure 6. Measure Absorbance at 340 nm over Time initiate->measure analyze 7. Calculate Reaction Rates and % Inhibition measure->analyze plot 8. Plot Dose-Response Curve analyze->plot end End: Determine IC50 plot->end

Workflow for an In Vitro HMG-CoA Reductase Inhibition Assay.
Clinical Trial Protocol for Lipid Profile Assessment

This protocol outlines the methodology for a randomized, double-blind, parallel-group clinical trial comparing the efficacy of the two statins in human subjects.

Objective: To compare the effects of daily doses of Atorvastatin and Rosuvastatin on the lipid profiles of patients with hypercholesterolemia.

Methodology:

  • Patient Recruitment: A cohort of patients meeting specific inclusion criteria (e.g., LDL-C levels > 130 mg/dL) is recruited.

  • Randomization: Patients are randomly assigned to receive a specific daily dose of either Atorvastatin or Rosuvastatin. Both patients and investigators are blinded to the treatment allocation.

  • Baseline Measurement: A baseline lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides) is established for each patient after a washout period and before the first dose.

  • Treatment Period: Patients adhere to their assigned treatment regimen for a predefined period (e.g., 6-12 weeks).

  • Final Measurement: At the end of the treatment period, a final lipid profile is measured for each patient.

  • Data Analysis: The percentage change from baseline in LDL-C and other lipid parameters is calculated for each treatment group. Statistical tests (e.g., ANCOVA) are used to compare the mean percentage changes between the Atorvastatin and Rosuvastatin groups to determine if there are statistically significant differences in efficacy.[5][6]

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride: A Procedural Guide

This guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adheren...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

1. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride with appropriate care. This compound is hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE):

When handling this chemical, the following PPE is mandatory:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye protection or a face shield.[1]

  • Lab Coat: A protective lab coat is required.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing in dust or fumes.[1][2]

2. Spill and Contamination Management

In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material, such as vermiculite, sand, or earth, and place it into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter drains, waterways, or soil.[1]

Decontamination:

  • Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

3. Disposal Protocol

The primary method for the disposal of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride is through an approved waste disposal plant.[1][2] It is crucial to consult local, state, and federal regulations as disposal requirements can vary.

Quantitative Data Summary:

ParameterSpecificationCitation
Chemical Purity 95%[1]
Primary Disposal Route Approved waste disposal plant[1][2]
Environmental Release Do not let product enter drains, other waterways, or soil.[1]
Containerization Use a suitable, tightly closed, and properly labeled disposal container.[1]
Incompatible Materials Strong oxidizing agents, strong bases, and metals. Keep away from sources of ignition.[2]

Experimental Disposal Workflow:

The following workflow outlines the step-by-step process for the safe disposal of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Consult SDS and Local Regulations B Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Collect Waste Chemical in a Designated, Labeled Container C->D Begin Waste Collection E Ensure Container is Tightly Closed D->E F Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials E->F G Contact Approved Chemical Waste Disposal Service F->G Ready for Disposal H Arrange for Pickup and Proper Disposal G->H I Document Waste Transfer H->I

References

Handling

Personal protective equipment for handling 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride

This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (CAS #: 112433-51-9). The following procedures are designed to ensure the safe...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride (CAS #: 112433-51-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Safety Information

Hazard Statement Description Precautionary Statement
H315Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H319Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly sealed safety goggles. A face shield is recommended when there is a risk of splashing.[3][4][5][6]

  • Hand Protection: Wear chemical-resistant gloves, such as neoprene.[3] Always inspect gloves for integrity before use and consult the glove manufacturer's resistance guide.

  • Skin and Body Protection: Wear a flame-resistant lab coat, fully buttoned, over long pants and closed-toe shoes.[3][4]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][7]

3. Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the substance.[1]

4. Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[2][7]

  • Store in a locked-up area.[1]

Disposal Plan

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not allow the product to enter drains, other waterways, or soil.[1]

  • Contaminated materials such as brooms and mops should be disposed of as hazardous waste.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride prep_setup->handle_chem handle_store Store in a Tightly-Closed Container handle_chem->handle_store cleanup_decon Decontaminate Work Surfaces handle_store->cleanup_decon cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decon->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Handling 2-Fluoro-1,1-dimethyl-ethylamine hydrochloride.

References

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